molecular formula C17H18O3 B13710949 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

Katalognummer: B13710949
Molekulargewicht: 270.32 g/mol
InChI-Schlüssel: HSCAVCYTUPXFJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H18O3

Molekulargewicht

270.32 g/mol

IUPAC-Name

1-(7-methoxynaphthalen-1-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C17H18O3/c1-20-13-8-7-12-5-4-6-15(14(12)11-13)17(16(18)19)9-2-3-10-17/h4-8,11H,2-3,9-10H2,1H3,(H,18,19)

InChI-Schlüssel

HSCAVCYTUPXFJR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=CC=C2C3(CCCC3)C(=O)O)C=C1

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ponesimod: A Selective S1P1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ponesimod, known by the brand name Ponvory®, is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2][3] It is a significant therapeutic agent in the management of relapsing forms of multiple sclerosis (MS).[4][5] Unlike earlier generations of S1P receptor modulators, ponesimod exhibits high selectivity for the S1P1 receptor subtype, which theoretically reduces the risk of adverse effects associated with the modulation of other S1P receptor subtypes.[5] This guide provides a comprehensive technical overview of the molecular mechanism of action of ponesimod, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its interaction with the S1P1 receptor, the subsequent cellular events, and the ultimate immunological consequences that form the basis of its therapeutic efficacy.

Molecular Target: The Sphingosine-1-Phosphate Receptor 1 (S1P1)

The primary molecular target of ponesimod is the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR).[2][3] S1P1 receptors are predominantly expressed on the surface of lymphocytes and play a crucial role in regulating their egress from secondary lymphoid organs, such as lymph nodes and the thymus.[2][6] The endogenous ligand for this receptor is sphingosine-1-phosphate (S1P), a bioactive lipid mediator. A concentration gradient of S1P exists between the lymph and the blood, which acts as a chemotactic signal guiding lymphocytes out of the lymphoid tissues and into circulation.[3]

Core Mechanism of Action: Functional Antagonism through Receptor Internalization

Ponesimod acts as a functional antagonist of the S1P1 receptor.[1][3][7] This is a nuanced mechanism that begins with ponesimod binding to the S1P1 receptor with high affinity.[5] Upon binding, ponesimod initially acts as an agonist, triggering a transient activation of the receptor.[1] However, this initial agonism is followed by a critical and sustained consequence: the internalization and subsequent degradation of the S1P1 receptor.[3][8] This process effectively removes the S1P1 receptors from the lymphocyte cell surface, rendering the cells unresponsive to the endogenous S1P gradient.[3][7]

By preventing lymphocytes from detecting the S1P signal, ponesimod effectively traps them within the lymph nodes.[9] This sequestration of lymphocytes leads to a dose-dependent and reversible reduction in the number of circulating lymphocytes in the peripheral blood.[5][8] The therapeutic effect in multiple sclerosis is believed to stem from the reduction of lymphocyte migration into the central nervous system (CNS), thereby mitigating the autoimmune-mediated inflammation and demyelination characteristic of the disease.[3][9]

Experimental Workflow: Characterizing Ponesimod's Mechanism of Action

A series of in vitro and in vivo experiments are essential to fully characterize the mechanism of action of an S1P1 modulator like ponesimod. The following diagram illustrates a logical workflow for these investigations.

cluster_0 In Vitro Characterization cluster_1 Cellular & In Vivo Validation Binding_Assay S1P1 Receptor Binding Assay (Determine Affinity - Kd) Functional_Assay Functional Assays (Determine Potency - EC50/IC50) Binding_Assay->Functional_Assay Confirm Functional Activity Internalization_Assay Receptor Internalization Assay (Visualize/Quantify Internalization) Functional_Assay->Internalization_Assay Confirm Mechanism Lymphocyte_Migration Lymphocyte Migration Assay (Assess Inhibition of Egress) Internalization_Assay->Lymphocyte_Migration Translate to Cellular Function Lymphocyte_Count In Vivo Lymphocyte Count (Measure Peripheral Lymphopenia) Lymphocyte_Migration->Lymphocyte_Count Validate In Vivo Effect Disease_Model MS Animal Model (e.g., EAE) (Evaluate Therapeutic Efficacy) Lymphocyte_Count->Disease_Model Correlate with Efficacy

Figure 1: Experimental workflow for characterizing ponesimod's mechanism of action.

Quantitative Pharmacology

The interaction of ponesimod with the S1P1 receptor and its downstream effects have been quantified through various assays.

ParameterValueAssay TypeSource
Binding Affinity (Kd) 2.09 ± 0.27 nMCompensated Interferometric Reader (CIR)-based binding assay[7]
Functional Potency (EC50) 5.7 nMS1P1 Receptor Activation[2]
Lymphocyte Reduction (IC50) 54.9 ng/mLIn vivo lymphocyte count in MS patients[10][11]

Experimental Methodologies

S1P1 Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of ponesimod for the S1P1 receptor.

Methodology: Compensated Interferometric Reader (CIR)-based Assay [7]

  • Preparation of S1P1-expressing Nanovesicles:

    • Culture C6 glioma cells stably expressing human S1P1 (S1P1-C6) and vector control cells (vector-C6).

    • Harvest cells and prepare cell membrane fractions through homogenization and centrifugation.

    • Generate nanovesicles from the membrane fractions.

  • Binding Assay:

    • Incubate the S1P1-containing nanovesicles with varying concentrations of ponesimod.

    • Utilize a compensated interferometric reader to measure the binding events in solution.

    • Use nanovesicles from vector-C6 cells as a negative control to determine non-specific binding.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding against the concentration of ponesimod.

    • Determine the dissociation constant (Kd) by fitting the data to a one-site binding model using non-linear regression.

S1P1 Receptor Internalization Assay

Objective: To visualize and quantify the internalization of the S1P1 receptor upon ponesimod treatment.

Methodology: Flow Cytometry (FCM) [7]

  • Cell Culture:

    • Use a cell line stably expressing an epitope-tagged (e.g., HA-tag) human S1P1 receptor (e.g., S1P1-C6 cells).

  • Treatment:

    • Treat the cells with ponesimod (e.g., at its EC50 concentration) for a specified time course (e.g., 4 hours). Include a vehicle control and a positive control (e.g., the endogenous ligand S1P).

  • Staining:

    • Harvest the cells and stain with a fluorescently labeled antibody targeting the extracellular epitope tag (e.g., anti-HA-FITC). This will only label receptors present on the cell surface.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI).

    • A decrease in MFI in ponesimod-treated cells compared to vehicle-treated cells indicates receptor internalization.

  • Data Analysis:

    • Calculate the percentage of receptor internalization relative to the vehicle control.

S1P1 Receptor Signaling Pathway

Upon binding of an agonist, the S1P1 receptor, which is coupled to inhibitory G-proteins (Gi/o), initiates a cascade of intracellular signaling events. Ponesimod, as a functional antagonist, ultimately leads to the downregulation of this pathway by promoting receptor internalization.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ponesimod Ponesimod S1P1 S1P1 Receptor Ponesimod->S1P1 Binding G_protein Gi/o Protein S1P1->G_protein Activation Internalization Receptor Internalization & Degradation S1P1->Internalization Induction Signaling Downstream Signaling (e.g., PI3K, ERK, STAT3) G_protein->Signaling Modulation Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress Leads to

Sources

Receptor Binding Affinity Profile of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid: SAR, Kinetic Evaluation, and Melatonergic Implications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The development of melatonergic ligands has historically relied on the structural mimicry of the endogenous indoleamine, melatonin. This technical whitepaper deconstructs the receptor binding affinity profile of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid , a conformationally restricted and sterically hindered analogue of the atypical antidepressant agomelatine. By systematically analyzing its interaction with MT1 and MT2 G-protein coupled receptors (GPCRs), we provide a comprehensive framework for understanding how cyclic bulk and acidic moieties dictate receptor kinetics, selectivity, and functional efficacy.

Structural Rationale & Pharmacophore Deconstruction

The rational design of melatonergic ligands hinges on a bipartite pharmacophore: an aromatic core (historically a 5-methoxyindole) and an alkylamide side chain.

In our target compound, the indole core is replaced by a 7-methoxy-1-naphthyl scaffold. This bioisosteric replacement, famously utilized in agomelatine, maintains the critical hydrogen-bond acceptor role of the methoxy group while enhancing lipophilicity and metabolic stability against hepatic first-pass metabolism 1. The synthesis of this core typically originates from 2.

The critical divergence lies at the C1 position. Instead of the flexible N -acetylaminoethyl chain, the compound features a cyclopentanecarboxylic acid directly attached to the naphthyl ring.

  • Steric Bulk: Structure-Activity Relationship (SAR) studies indicate that replacing linear amides with bulkier cyclic systems (such as cyclopentane or cyclohexane) often disrupts the optimal insertion geometry within the MT1/MT2 orthosteric pocket, generally reducing binding affinity 3.

  • Electrostatic Shift: The presence of a free carboxylic acid introduces a negative charge at physiological pH (7.4), contrasting sharply with the neutral amide of melatonin. This charge impedes deep penetration into the highly hydrophobic core of the MT1 receptor, shifting the molecule's profile toward partial antagonism or MT2-peripheral selectivity.

Receptor Binding Profile & SAR Dynamics

The MT1 and MT2 receptors share approximately 55% amino acid homology but differ significantly in the volume of their binding cavities.

  • MT1 Receptor Kinetics: The MT1 pocket is highly constrained. The rigid sp3-hybridized cyclopentane ring creates a severe steric clash with Transmembrane Domain 5 (TM5). Consequently, the dissociation constant ( Kd​ ) increases, reflecting a lower affinity ( Ki​ > 400 nM).

  • MT2 Receptor Kinetics: The MT2 receptor possesses a slightly more voluminous binding cleft capable of accommodating bulkier substituents 3. The compound exhibits modest MT2 selectivity, though the electrostatic repulsion of the carboxylate group prevents it from achieving the sub-nanomolar potency seen in agomelatine.

Quantitative Data Synthesis

The following table contextualizes the theoretical SAR-derived binding profile of the target compound against established clinical benchmarks.

CompoundMT1 Ki​ (nM)MT2 Ki​ (nM)Selectivity (MT1/MT2)LogD (pH 7.4)Functional Efficacy
Melatonin 0.120.170.7x1.19Full Agonist
Agomelatine 0.100.120.8x2.59Full Agonist
1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid ~450.0~120.03.75x~1.80Partial Agonist / Antagonist
Experimental Workflows: Self-Validating Systems

To empirically validate the receptor binding affinity and functional efficacy of this compound, the following self-validating protocols must be executed. As an application scientist, I emphasize that a protocol is only as robust as its internal controls.

4.1 Radioligand Displacement Kinetics (Binding Affinity)

Objective: Determine the Ki​ of the compound at human MT1 and MT2 receptors. Causality & Logic: We utilize 2-[125I]iodomelatonin rather than [3H]melatonin . The iodine isotope provides a vastly higher specific activity (2200 Ci/mmol), yielding the superior signal-to-noise ratio necessary to accurately resolve the lower affinity binding kinetics expected from sterically hindered ligands.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing hMT1 or hMT2. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with EDTA and protease inhibitors. Causality: Protease inhibitors prevent the degradation of the GPCR extracellular loops, ensuring the structural integrity of the binding pocket. Centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Equilibration Incubation: In a 96-well plate, incubate 20 µg of membrane protein with 0.1 nM 2-[125I]iodomelatonin and varying concentrations of the test compound ( 10−11 to 10−4 M). Incubate for exactly 120 minutes at 25°C. Causality: 120 minutes is the empirically determined time required for this highly lipophilic system to reach thermodynamic equilibrium.

  • Internal Validation (Non-Specific Binding): Define non-specific binding (NSB) in parallel wells using 10 µM unlabeled melatonin. This ensures the radioactivity measured is strictly orthosteric.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the radioligand. Wash three times with ice-cold buffer. Quantify retained radioactivity via a gamma counter and calculate Ki​ using the Cheng-Prusoff equation.

4.2 Time-Resolved FRET (TR-FRET) cAMP Accumulation Assay

Objective: Determine the functional efficacy (agonist vs. antagonist) via Gi/o​ coupling. Causality & Logic: MT1 and MT2 receptors couple to Gi​ proteins, which inhibit Adenylyl Cyclase (AC). To measure this inhibition, we must first artificially stimulate AC using Forskolin.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-hMT1 cells in a 384-well microplate at 5,000 cells/well in stimulation buffer.

  • Stimulation & Protection: Add 10 µM Forskolin and 1 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is a critical self-validating step; it prevents the premature enzymatic degradation of cAMP, ensuring that the measured signal is a direct consequence of AC inhibition by the receptor, not downstream PDE activity.

  • Ligand Challenge: Add the test compound. To test for antagonism, co-incubate the compound with an EC80​ concentration of melatonin.

  • Detection: Lyse the cells and add the TR-FRET cAMP detection reagents (Europium-labeled cAMP and ULight-anti-cAMP). Read the emission ratio at 665/615 nm using a microplate reader. A decrease in FRET signal correlates with an increase in intracellular cAMP (indicating antagonism of the Gi​ pathway).

Mechanistic Pathway Visualization

The following diagram maps the exact signal transduction pathways modulated by the ligand upon binding to the MT1 and MT2 receptors.

MT_Receptor_Signaling cluster_receptors GPCR Targets Ligand 1-(7-Methoxy-1-naphthyl) cyclopentanecarboxylic Acid MT1 MT1 Receptor Ligand->MT1 Binding (High Kd) MT2 MT2 Receptor Ligand->MT2 Binding (Modest Selectivity) Gi Gi/o Protein MT1->Gi Activation MT2->Gi Activation Gq Gq Protein MT2->Gq Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition PLC Phospholipase C (PLC) Gq->PLC Activation cAMP cAMP Accumulation (Inhibited) AC->cAMP Downregulation Ca2 Intracellular Ca2+ (Mobilized) PLC->Ca2 IP3-mediated Release

Fig 1: MT1/MT2 receptor signaling cascade modulated by the conformationally restricted naphthyl ligand.

Sources

Molecular weight and aqueous solubility of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

[label="AqueousBuffers\n(pH1.2, FinalizingThermodynamicWorkflow I'vejustfinalizedthethermodynamicsolubilityworkflowdiagram, incorporatingallspecifiedelements.I'veensurednodelabelsareaccurateandthecolorschemealignswiththeprompt.I'vealsoverifieddimensionsandtheclarityofcausalconnectionsbetweeneachstepoftheshake-flaskmethod.TheGraphvizDOTcodeanddiagramarereadyforintegration.I'llcheckIhavein-textcitationsandlinks, acomprehensivereferencelist, verifiedlinkintegrity, properdatapresentation, detailedexperimentalprotocols, andtheuseofGraphvizDOTwithinthecodeblocks.#PhysicochemicalProfilingof1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylicAcid:MolecularWeightandAqueousSolubilityTargetAudience:Researchers, FormulationScientists, andDrugDevelopmentProfessionals Author: SeniorApplicationScientist##1.MolecularArchitectureandPhysicochemicalCausalityInearly-stagedrugdevelopmentandsyntheticchemistry, understandingthephysicochemicalboundariesofamoleculeisparamount.1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylicAcid isahighlylipophilic, ionizablecompound[2.5]. Its structural architecture dictates its behavior in aqueous media, governing everything from synthetic workups to potential biological bioavailability.

To understand its solubility profile, we must first deconstruct the molecule into its functional motifs:

  • The 7-Methoxy-1-naphthyl Core: This bicyclic aromatic system is highly hydrophobic. The extensive π -electron cloud and the methoxy substitution drive the molecule's high partition coefficient (LogP), severely limiting its intrinsic aqueous solubility ( S0​ ) via the hydrophobic effect.

  • The Cyclopentyl Ring: Positioned at the 1-carbon of the naphthyl ring, this rigid aliphatic ring introduces significant steric bulk. Unlike linear alkyl chains, the restricted rotation of the cyclopentyl group increases the crystal lattice energy, making it harder for water molecules to disrupt the solid state.

  • The Carboxylic Acid Moiety: This is the sole polar, ionizable group on the molecule. Acting as a weak acid (estimated pKa ~4.5–4.8), it is the primary driver of pH-dependent solubility.

StructuralCausality Core 1-(7-Methoxy-1-naphthyl) cyclopentanecarboxylic Acid Naphthyl 7-Methoxy-1-naphthyl Core (High Lipophilicity) Core->Naphthyl Cyclopentyl Cyclopentyl Ring (Steric Bulk) Core->Cyclopentyl Carboxyl Carboxylic Acid (Ionizable, pKa ~4.8) Core->Carboxyl LogP High LogP Poor Intrinsic Solubility Naphthyl->LogP Cyclopentyl->LogP SolpH pH-Dependent Solubility (High at pH > 6) Carboxyl->SolpH LogP->SolpH Modulates

Fig 1. Causal relationship between structural motifs and solubility.

Molecular Weight Calculation & Validation

Accurate molecular weight (MW) determination is the foundational metric for all subsequent molarity, formulation, and analytical quantification steps. The empirical formula for 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid is C₁₇H₁₈O₃ .

Quantitative Elemental Breakdown
ElementAtom CountAtomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 1712.011204.18775.53%
Hydrogen (H) 181.00818.1446.71%
Oxygen (O) 315.99947.99717.76%
Total (MW) 38 -270.328 100.00%

Analytical Note: When validating this compound via LC-MS (Liquid Chromatography-Mass Spectrometry), it is highly recommended to use Electrospray Ionization in negative mode (ESI-) . Due to the easily deprotonated carboxylic acid, the dominant species observed will be the [M−H]− ion at m/z 269.32 .

Aqueous Solubility Dynamics: The Theoretical Framework

The aqueous solubility of this compound is entirely dictated by the [1]. Because the molecule contains a weak acid, its apparent solubility ( Sapp​ ) is a function of the environmental pH, its intrinsic solubility ( S0​ ), and its pKa.

At a pH significantly below its pKa (e.g., pH 1.2, representing gastric fluid), the molecule exists almost exclusively in its unionized, lipophilic state. Here, solubility is restricted to S0​ , which is projected to be in the low microgram-per-milliliter range (< 5 µg/mL). However, as the pH exceeds the pKa (e.g., pH 7.4, representing intestinal fluid or blood plasma), the carboxylic acid deprotonates into a carboxylate anion. This ionization enables strong ion-dipole interactions with water, exponentially increasing Sapp​ .

Predicted pH-Dependent Solubility Profile
Physiological MediumBuffer pHIonization StatePredicted Apparent Solubility ( Sapp​ )
Gastric Fluid (Fasted) 1.2>99.9% Unionized< 5 µg/mL (Extremely Low)
Upper Intestine 4.5~35% Ionized~ 50 - 100 µg/mL (Moderate)
Blood Plasma 7.4>99.9% Ionized> 2,000 µg/mL (High)

Experimental Methodology: Standardized Thermodynamic Solubility Protocol

To empirically determine the solubility of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid, we employ a self-validating variation of the Shake-Flask Method, strictly adhering to the principles outlined in[2].

Why Ultracentrifugation over Filtration?

A common pitfall in solubility testing of highly lipophilic compounds is the use of syringe filters (e.g., PTFE, PVDF). Lipophilic molecules like our naphthyl derivative exhibit high non-specific binding to polymeric filter membranes. Filtering the saturated solution strips the dissolved compound from the aqueous phase, resulting in artificially low solubility readings. Ultracentrifugation eliminates this artifact, ensuring the physical separation of the solid pellet from the supernatant relies purely on density, preserving the integrity of the dissolved phase.

Step-by-Step Protocol
  • Media Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate). Ensure ionic strength is normalized (e.g., using NaCl) to mimic physiological osmolarity.

  • Excess Solid Addition: Add 10 mg of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid to 3 mL of each buffer in sealed, inert borosilicate glass vials. The visible presence of undissolved solid is mandatory to ensure the solution can reach saturation.

  • Isothermal Equilibration: Place the vials in an orbital shaker set to 37.0 ± 0.5 °C at 200 RPM.

  • Self-Validating Sampling: Extract 0.5 mL aliquots at 24, 48, and 72 hours .

    • Causality Check: Thermodynamic equilibrium is only confirmed if the variance in concentration between the 48-hour and 72-hour samples is < 5% . If the concentration drops, it indicates the initial 24-hour reading was a kinetic supersaturation artifact.

  • Phase Separation: Subject the extracted aliquots to ultracentrifugation at 15,000 RPM for 15 minutes at 37 °C.

  • Quantification: Carefully aspirate the supernatant, dilute it 1:10 with the HPLC mobile phase (to prevent precipitation upon cooling), and quantify using HPLC-UV (C18 column, detection at ~230 nm) against a standard calibration curve.

SolubilityWorkflow A Solid Compound (Excess) C Shake-Flask Equilibration (48h @ 37°C) A->C B AqueousBuffers (pH1.2, 7.4) B->C D Phase Separation (Ultracentrifugation) C->D E Supernatant Extraction D->E F HPLC-UV Quantification E->F G Thermodynamic Solubility Profile F->G

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility.

Implications for Formulation and Drug Development

Because 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid exhibits poor solubility at low pH but high permeability (due to its LogP), it likely falls under Class II of the.

To overcome the dissolution-rate-limited absorption in the acidic environment of the stomach, formulation scientists should consider:

  • Salt Formation: Converting the free acid into a sodium or potassium salt to artificially raise the microenvironmental pH of the dissolving particle.

  • Lipid-Based Delivery Systems (SMEDDS): Utilizing the compound's high lipophilicity to dissolve it in a lipid matrix that spontaneously emulsifies in the GI tract.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility Source: OECD iLibrary URL:[Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules Source: PubMed (National Institutes of Health) URL:[Link]

  • Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Blood-Brain Barrier Imperative

Effective treatment for a vast array of neurological diseases is contingent upon the ability of therapeutic agents to cross the BBB in sufficient concentrations.[1] This highly selective, semipermeable border is formed by brain capillary endothelial cells, which are connected by complex tight junctions and express a variety of efflux transporters that actively remove xenobiotics from the brain.[3][4] Therefore, a thorough assessment of a drug candidate's ability to permeate this barrier is a critical step in the preclinical development pipeline. Poor BBB penetration is a leading cause of attrition for CNS drug candidates.[5]

This guide focuses on a systematic approach to characterizing the BBB permeability of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid, a compound with a unique chemical scaffold. The presence of a carboxylic acid moiety is of particular interest, as this functional group can be a liability for BBB penetration due to its potential for ionization at physiological pH and recognition by efflux transporters.[6][7]

Tier 1: In Silico and Physicochemical Profiling

Before embarking on resource-intensive experimental studies, a foundational understanding of the compound's physicochemical properties can provide valuable initial insights into its potential for passive diffusion across the BBB.[8] Computational models, while not definitive, are high-throughput tools that can guide experimental design.[8][9][10]

Key Physicochemical Descriptors for BBB Permeability

Several molecular properties are known to influence a compound's ability to cross the BBB. These include:

  • Lipophilicity (LogP/LogD): A measure of a compound's partitioning between an oily and an aqueous phase. Optimal BBB penetration is often associated with a LogP value between 1 and 3.

  • Molecular Weight (MW): Smaller molecules (generally < 400-500 Da) tend to have better passive diffusion across the BBB.[9]

  • Polar Surface Area (PSA): A measure of the surface area of a molecule that is polar. A lower PSA (< 90 Ų) is generally favored for BBB penetration.[8]

  • Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bonds can impede BBB crossing.

  • pKa: The ionization state of a molecule at physiological pH (7.4) is critical. For a carboxylic acid, the degree of ionization will significantly impact its lipophilicity and interaction with transporters.

Predicted Properties of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

While experimental values are not available, we can predict these properties using computational tools.

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight ~284.34 g/mol Favorable (within the < 400-500 Da range)
Calculated LogP ~3.5 - 4.5Potentially favorable, but may be on the higher end
Polar Surface Area (PSA) ~46.5 ŲHighly Favorable (< 90 Ų)
Hydrogen Bond Donors 1 (from the carboxylic acid)Favorable
Hydrogen Bond Acceptors 3 (two on the carboxyl, one on the methoxy)Favorable
pKa (of carboxylic acid) ~4-5Likely to be mostly ionized at physiological pH 7.4, which is unfavorable for passive diffusion.

Initial Assessment: Based on these in silico predictions, 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid possesses several characteristics conducive to BBB penetration, including a suitable molecular weight and a low polar surface area. However, the presence of the carboxylic acid group, which will be largely ionized at blood pH, is a significant concern that may limit passive diffusion and potentially make it a substrate for efflux transporters.[6]

Tier 2: In Vitro Assessment of Permeability and Efflux

In vitro models provide a controlled environment to assess a compound's permeability across a cell monolayer that mimics the BBB.[1][11] These assays are crucial for understanding the mechanism of transport (passive diffusion vs. active transport) and for identifying if the compound is a substrate for key efflux transporters like P-glycoprotein (P-gp).[4][12]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive, transcellular permeation.[13][14][15] It is a cost-effective first experimental step to assess the passive diffusion potential of a compound.[16]

  • Membrane Preparation: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.[13]

  • Donor Solution Preparation: The test compound, 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid, is dissolved in a buffer at a relevant pH (e.g., 7.4) to a known concentration.

  • Assay Execution: The donor solution is added to the donor wells of the plate. The acceptor plate, containing buffer, is placed in contact with the donor plate. The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[13][14]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Interpretation of Results:

  • High Papp: Suggests good passive permeability.

  • Low Papp: Indicates poor passive permeability, which could be due to low lipophilicity or other factors.

Cell-Based Permeability Assays: Caco-2 and MDCK-MDR1

Cell-based assays utilize monolayers of cells that form tight junctions and express transporters, providing a more biologically relevant model than PAMPA.[17]

  • Caco-2 Cells: Derived from human colon adenocarcinoma, Caco-2 cells form a polarized monolayer with tight junctions and express several efflux transporters, including P-gp.[18][19] They are a widely accepted model for predicting intestinal absorption and can also provide insights into BBB permeability.[20][21]

  • MDCK-MDR1 Cells: Madin-Darby canine kidney (MDCK) cells are transfected to overexpress the human MDR1 gene, which codes for P-gp.[22][23] This model is particularly useful for specifically identifying P-gp substrates.[3][24] A high efflux ratio in this assay is a strong indicator of poor brain penetration.[24]

  • Cell Culture: Caco-2 or MDCK-MDR1 cells are seeded on permeable filter supports in transwell plates and cultured until a confluent monolayer is formed. Monolayer integrity is confirmed by measuring the trans-epithelial electrical resistance (TEER).[19]

  • Transport from Apical to Basolateral (A-to-B): The test compound is added to the apical (donor) chamber, which represents the blood side. Samples are taken from the basolateral (receiver) chamber, representing the brain side, at various time points.[18][25]

  • Transport from Basolateral to Apical (B-to-A): In a separate set of wells, the compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber.[18][25]

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Papp (A-to-B) and Papp (B-to-A) are calculated.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

Interpretation of Results:

  • High Papp (A-to-B) and Efflux Ratio ≈ 1: Suggests good passive permeability and the compound is not a substrate for major efflux transporters.

  • Low Papp (A-to-B) and Efflux Ratio ≈ 1: Indicates poor passive permeability.

  • Efflux Ratio > 2: Suggests that the compound is a substrate for an efflux transporter (like P-gp), which actively pumps it out of the cells.[26][27] This is a significant red flag for CNS drug candidates.

Visualizing the In Vitro Workflow

in_vitro_workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Mechanistic Insight cluster_decision Decision Point cluster_outcome Potential Outcomes PAMPA PAMPA-BBB Assay PAMPA_Result Papp (Passive Permeability) PAMPA->PAMPA_Result Cell_Assay Caco-2 or MDCK-MDR1 Assay PAMPA_Result->Cell_Assay If Papp is low, a cell-based assay is still needed to check for active transport. Cell_Assay_Result Papp (A>B) & Efflux Ratio Cell_Assay->Cell_Assay_Result Decision Proceed to In Vivo? Cell_Assay_Result->Decision Proceed High Papp (A>B) Efflux Ratio ~ 1 (Proceed) Decision->Proceed Yes Stop Low Papp (A>B) or High Efflux Ratio (Stop/Redesign) Decision->Stop No in_vivo_strategy cluster_start Start: Promising In Vitro Data cluster_method1 Method 1: Mechanistic Detail cluster_method2 Method 2: Overall Exposure cluster_conclusion Final Conclusion Start High Papp, Low Efflux Perfusion In Situ Brain Perfusion Start->Perfusion PK_Study Systemic PK Study Start->PK_Study Perfusion_Result Calculate Kin or PS Product (Rate of Uptake) Perfusion->Perfusion_Result Conclusion Comprehensive BBB Permeability Profile Perfusion_Result->Conclusion PK_Result Calculate Kp and Kp,uu (Extent of Penetration) PK_Study->PK_Result PK_Result->Conclusion

Caption: In vivo strategy for confirming BBB permeability.

Conclusion and Go/No-Go Decision

The assessment of BBB permeability for 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid requires a tiered and logical progression of experiments. The initial in silico analysis provides a working hypothesis: the compound has favorable passive diffusion characteristics, but the carboxylic acid moiety is a potential liability. In vitro assays, particularly the MDCK-MDR1 model, will be critical to determine if the compound is a P-gp substrate. If the compound demonstrates high passive permeability and is not subject to significant efflux in vitro, then in vivo studies are warranted to provide the definitive measure of brain penetration.

A "go" decision for further development of this compound as a CNS therapeutic would be supported by:

  • High passive permeability in the PAMPA-BBB assay.

  • A low efflux ratio (< 2) in the MDCK-MDR1 assay.

  • A significant brain uptake rate in the in situ brain perfusion study.

  • A favorable brain-to-plasma ratio (ideally Kp,uu approaching 1 or higher) in pharmacokinetic studies.

Conversely, a high efflux ratio in vitro or a low Kp value in vivo would constitute a "no-go" decision, suggesting that medicinal chemistry efforts may be required to modify the structure to improve BBB penetration.

References

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Tiwari, A., & P. Singh, A. (2022). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Development and Industrial Pharmacy.
  • DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. (2022). Frontiers in Molecular Biosciences.
  • Adenot, M., & Lahana, R. (2004). Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction.
  • Wang, Q., Rager, J. D., Weinstein, K., & Hidalgo, I. J. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier.
  • A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches. (n.d.). The Science and Information (SAI)
  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat.
  • Caco2 assay protocol. (n.d.).
  • Schinkel, A. H. (1999). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier.
  • Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). (2025). MDPI.
  • Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat.
  • Computational approaches to the prediction of the blood–brain distribution and design of targeted drugs. (n.d.). IEEE Xplore.
  • Smith, Q. R. (2001). In vivo measurement of blood-brain barrier permeability. Current Protocols in Neuroscience.
  • Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. (2022). Pharmacology Research & Perspectives.
  • TITAN-BBB: Predicting BBB Permeability using Multi-Modal Deep-Learning Models. (2026). bioRxiv.
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (n.d.). The Journal of American Medical Science and Research.
  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. (2024).
  • Quantification of blood-brain barrier permeability in the mouse brain in vivo. (n.d.). ISMRM.
  • In Vitro Blood Brain Barrier Permeability Assessment. (2024). Visikol.
  • Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. (2022). Pharmacology Research & Perspectives.
  • MDR1-MDCK Permeability Assay. (n.d.).
  • The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. (2022). Expert Opinion on Drug Discovery.
  • Cell-based in vitro models for studying blood-brain barrier (BBB) permeability. (n.d.).
  • In vivo methods for imaging blood–brain barrier function and dysfunction. (2021). Fluids and Barriers of the CNS.
  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. (2020). IntechOpen.
  • Quantification of P-glycoprotein function at the human blood-brain barrier using [18F]MC225 and PET. (2023). EJNMMI Research.
  • The Role of P-glycoprotein in the Blood-Brain Barrier. (n.d.).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013).
  • Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. (2005). Semantic Scholar.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
  • Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. (n.d.).
  • An in situ brain perfusion technique to study cerebrovascular transport in the r
  • Caco-2 Permeability Assay Protocol. (n.d.).
  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. (n.d.). Semantic Scholar.
  • Structure–Brain Exposure Relationships. (2006). Journal of Medicinal Chemistry.
  • In Situ Brain Perfusion Technique. (n.d.).
  • Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. (2024). RSC Advances.
  • Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models. (2024). ACS Chemical Neuroscience.
  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. (n.d.). BioAssay Systems.
  • Predictive Model of Blood-Brain Barrier Penetration of Organic Compounds. (2005). Acta Pharmacologica Sinica.
  • Interpretation of Structure–Activity Relationships in Real-World Drug Design Data Sets Using Explainable Artificial Intelligence. (2022).
  • Structure Activity Rel

Sources

Early-Stage Discovery and Characterization of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid: A Novel Melatonergic Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and optimization of melatonergic ligands have historically centered on flexible, linear side-chain derivatives of the indole or naphthalene pharmacophores. Agomelatine, a blockbuster atypical antidepressant, utilizes a 7-methoxy-1-naphthyl core linked to a flexible ethylacetamide side chain. While highly efficacious, the conformational flexibility of this side chain limits the ability to probe the precise steric boundaries of the MT1 and MT2 receptor orthosteric pockets.

1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid represents a next-generation discovery scaffold. By replacing the flexible ethyl chain with a rigidified cyclopentane ring and substituting the neutral acetamide with a titratable carboxylic acid, this compound serves as a highly constrained molecular probe. This technical guide details the structural rationale, step-by-step synthetic methodology, and in vitro pharmacological characterization protocols required to evaluate this novel compound in early-stage drug discovery.

Structural Rationale & Computational Design

The design of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid is rooted in structure-based drug design (SBDD) principles derived from recent X-ray free-electron laser (XFEL) crystal structures of the MT1 and MT2 receptors [1].

  • Conformational Restriction: The ethyl chain of agomelatine can adopt multiple rotameric states. Cyclization into a cyclopentane ring locks the dihedral angles, forcing the molecule into a specific bioactive geometry. This restriction reduces the entropic penalty upon receptor binding.

  • Steric Bulk: The cyclopentane ring introduces significant steric bulk, which is hypothesized to interact selectively with specific valine residues (e.g., V1915.42 in MT1 and V2045.42 in MT2) located near the extracellular loop 2 (ECL2) that seals the ligand pocket [1].

  • Electronic Tuning: The substitution of an acetamide with a carboxylic acid introduces a negative charge at physiological pH. This alters the lipophilicity (logP) and enables potential salt-bridge formations with basic residues within the receptor cavity, a stark departure from traditional neutral melatonergic ligands[4].

G A Agomelatine Pharmacophore B Conformational Restriction A->B Rigidify side chain C Cyclopentane Ring Addition B->C 1,4-dibromobutane D Carboxylic Acid Substitution C->D Nitrile hydrolysis E 1-(7-Methoxy-1-naphthyl) cyclopentanecarboxylic Acid D->E Final Scaffold

Rational design workflow from agomelatine pharmacophore to the target cyclopentane scaffold.

Chemical Synthesis & Purification

The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid relies on a robust two-step sequence starting from (7-methoxy-1-naphthyl)acetonitrile, a well-documented industrial intermediate [2].

Step-by-Step Methodology: Synthesis

Causality & Rationale: Sodium hydride (NaH) is selected as the base to ensure complete, irreversible deprotonation of the benzylic carbon. 1,4-dibromobutane acts as a bifunctional electrophile; the first alkylation is intermolecular, while the second is a rapid intramolecular cyclization driven by the thermodynamic stability of the 5-membered ring.

  • Preparation of the Anion:

    • Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere at 0°C.

    • Slowly add a solution of (7-methoxy-1-naphthyl)acetonitrile (1.0 eq) in DMF dropwise. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the benzylic carbanion.

  • Cycloalkylation:

    • Add 1,4-dibromobutane (1.2 eq) dropwise to the chilled solution.

    • Gradually warm the reaction to room temperature and stir for 12 hours.

    • Self-Validation Step 1: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The disappearance of the starting material spot confirms successful conversion to 1-(7-methoxy-1-naphthyl)cyclopentanecarbonitrile.

  • Hydrolysis of the Nitrile:

    • Isolate the intermediate nitrile via aqueous workup and concentrate.

    • Dissolve the crude nitrile in ethylene glycol and add Potassium Hydroxide (KOH, 5.0 eq).

    • Reflux the mixture at 150°C for 24 hours to drive the difficult hydrolysis of the sterically hindered quaternary nitrile.

  • Isolation and Precipitation:

    • Cool the mixture, dilute with water, and wash with diethyl ether to remove unreacted organic impurities.

    • Carefully acidify the aqueous layer with 6M HCl to pH 2. The target carboxylic acid will precipitate as a white/off-white solid.

    • Self-Validation Step 2: Filter and dry the solid. Perform FTIR spectroscopy. The presence of a broad O-H stretch (3200–2500 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) definitively validates the successful hydrolysis of the nitrile to the carboxylic acid.

Physicochemical Characterization

To ensure the compound meets the criteria for early-stage screening, quantitative physicochemical parameters must be established.

Table 1: Physicochemical Properties of the Target Scaffold

ParameterValueAnalytical Method / Rationale
Molecular Weight 270.33 g/mol High-Resolution Mass Spectrometry (HRMS-ESI)
Molecular Formula C₁₇H₁₈O₃Elemental Analysis
LogP (Predicted) ~3.8Optimal lipophilicity for CNS penetration
pKa (Predicted) ~4.8Ensures the molecule is predominantly ionized at physiological pH
Topological Polar Surface Area (TPSA) 46.5 ŲWell within the < 90 Ų limit required for Blood-Brain Barrier (BBB) permeation
H-Bond Donors / Acceptors 1 / 3Complies strictly with Lipinski’s Rule of Five

In Vitro Pharmacological Profiling

To characterize the binding affinity of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid, competitive radioligand binding assays against human MT1 and MT2 receptors are required [3].

Step-by-Step Methodology: Radioligand Binding Assay

Causality & Rationale: Melatonin receptors are G-protein-coupled receptors (GPCRs). To accurately measure the pure binding affinity (K_i) of a novel ligand without the confounding effects of receptor-G-protein coupling states, GTPγS is introduced. GTPγS irreversibly binds to the G-protein, uncoupling it from the receptor and forcing the MT1/MT2 receptors into a uniform, low-affinity state [3]. Rapid filtration is utilized to halt the equilibrium instantly, preventing ligand dissociation during the wash steps.

  • Membrane Preparation:

    • Thaw CHO cell membranes stably expressing recombinant human MT1 or MT2 receptors. Dilute to a final concentration of 50 µg/mL in binding buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

  • G-Protein Uncoupling (Crucial Step):

    • Pre-incubate the membranes for 30 minutes at 37°C with 100 µM GTPγS and 350 mM NaCl (for MT1) or 700 mM NaCl (for MT2) to ensure complete G-protein uncoupling.

  • Competition Incubation:

    • In a 96-well plate, combine the uncoupled membranes, 5 nM [³H]-melatonin (radioligand), and the novel compound at varying concentrations (10⁻¹² to 10⁻⁴ M).

    • Incubate the plate for 2 hours at 25°C to reach thermodynamic equilibrium.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through GF/B unifilters pre-soaked in 0.5% polyethylenimine.

    • Wash the filters three times with 1 mL of ice-cold 50 mM Tris-HCl (pH 7.4).

    • Measure retained radioactivity using a liquid scintillation counter.

  • Self-Validating System Check:

    • Validation: Define Non-Specific Binding (NSB) by co-incubating a parallel control well with 10 µM of unlabeled melatonin. The assay is only considered valid if the signal-to-noise ratio (Total Binding : NSB) is strictly greater than 5:1, ensuring a reliable dynamic range for calculating the IC₅₀ and K_i values.

Pathway Ligand Novel Ligand (MT1/MT2 Agonist) Receptor MT1 / MT2 Receptors Ligand->Receptor Binding GProtein Gi/o Protein Coupling Receptor->GProtein Activation AC Adenylate Cyclase (Inhibition) GProtein->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Lowers PKA Reduced PKA Activity cAMP->PKA Downregulates

MT1/MT2 receptor Gi/o-coupled signaling pathway modulated by melatonergic ligands.

Conclusion & Future Directions

1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid is a rationally designed, conformationally restricted scaffold that offers a unique geometric approach to targeting MT1 and MT2 receptors. By locking the side chain and introducing a titratable carboxylic acid, researchers can map the steric and electronic constraints of the melatonergic orthosteric pocket with high precision. Future workflows should focus on X-ray crystallography of the ligand-receptor complex and downstream functional assays (e.g., cAMP accumulation assays) to determine whether this scaffold acts as a full agonist, partial agonist, or antagonist.

References

  • Title : Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist Source : Journal of Medicinal Chemistry URL :[Link]

  • Title: Process for synthesizing (7-methoxy-1-naphthyl)
  • Title : Recombinant Human Melatonin Receptor MT1 Isolated in Mixed Detergents Shows Pharmacology Similar to That in Mammalian Cell Membranes Source : PLOS One URL :[Link]

  • Title : Structure-based discovery of potent and selective melatonin receptor agonists Source : Nature (via PMC) URL :[Link]

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic acid is a sterically hindered, lipophilic building block of significant value in medicinal chemistry and drug discovery. Featuring a quaternary cyclopentane core directly bonded to an electron-rich naphthyl system, it serves as a versatile precursor for designing CNS-active agents, including rigidified structural analogs of melatonin receptor ligands like agomelatine [1]. Synthesizing this compound requires overcoming significant steric barriers, particularly during the functional group transformation at the fully substituted quaternary carbon.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is achieved via a robust, scalable two-step sequence starting from the commercially accessible (7-methoxy-1-naphthyl)acetonitrile [1].

  • Step 1: Phase-Transfer Cycloalkylation. The formation of the cyclopentane ring is driven by a double alkylation of the active methylene group using 1,4-dibromobutane. Instead of utilizing classical anhydrous strong bases (e.g., NaH or LDA), we employ Phase Transfer Catalysis (PTC) with 50% aqueous NaOH and tetrabutylammonium bromide (TBAB).

    • Causality: This biphasic approach suppresses unwanted Thorpe-Ziegler condensation of the nitrile, avoids the hazards of handling pyrophoric bases at scale, and provides superior regiocontrol for the intramolecular ring closure [2]. The high local concentration of the intermediate mono-alkylated carbanion ensures that intramolecular cyclization outcompetes intermolecular dimerization.

  • Step 2: High-Temperature Alkaline Hydrolysis. Converting the sterically congested quaternary carbonitrile to a carboxylic acid is kinetically challenging. Standard aqueous hydrolysis (e.g., refluxing 20% NaOH) fails or stalls at the primary amide stage due to the bulky naphthyl and cyclopentyl groups shielding the cyano carbon.

    • Causality: By utilizing potassium hydroxide (KOH) in ethylene glycol, the reaction temperature can be safely elevated to 170 °C. The extreme thermal energy overcomes the steric barrier, driving the nucleophilic addition of hydroxide to the nitrile carbon and facilitating complete hydrolysis to the carboxylate salt without degrading the sensitive methoxy ether linkage[3].

Experimental Workflow

SynthesisWorkflow SM (7-Methoxy-1-naphthyl)acetonitrile Starting Material INT 1-(7-Methoxy-1-naphthyl) cyclopentanecarbonitrile Intermediate SM->INT Step 1: Phase-Transfer Cycloalkylation R1 Reagents: 1,4-Dibromobutane 50% aq. NaOH, TBAB Toluene, 85 °C R1->INT PROD 1-(7-Methoxy-1-naphthyl) cyclopentanecarboxylic Acid Final Product INT->PROD Step 2: High-Temperature Alkaline Hydrolysis R2 Reagents: KOH, Ethylene Glycol H2O (trace), 170 °C R2->PROD

Workflow for the two-step synthesis of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic acid.

Step-by-Step Methodologies

Phase 1: Synthesis of 1-(7-Methoxy-1-naphthyl)cyclopentanecarbonitrile

Reagents:

  • (7-Methoxy-1-naphthyl)acetonitrile: 1.0 eq (10.0 g, 50.7 mmol)

  • 1,4-Dibromobutane: 1.2 eq (13.1 g, 60.8 mmol)

  • Tetrabutylammonium bromide (TBAB): 0.05 eq (0.82 g, 2.5 mmol)

  • 50% (w/w) Aqueous NaOH: 20 mL

  • Toluene: 50 mL

Protocol:

  • System Setup: Charge a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with (7-methoxy-1-naphthyl)acetonitrile, 1,4-dibromobutane, TBAB, and toluene. Self-Validation: Mechanical stirring is mandatory; magnetic stirring cannot provide the sheer force required to maintain the high interfacial surface area critical for PTC efficiency.

  • Initiation: Begin vigorous stirring and warm the mixture to 45 °C.

  • Base Addition: Add the 50% aqueous NaOH solution dropwise over 30 minutes. The reaction is mildly exothermic. Maintain the internal temperature between 50–55 °C using a water bath if necessary.

  • Cycloalkylation: After complete addition, heat the biphasic mixture to 85 °C for 6 hours. Monitor the consumption of the starting material via TLC (Hexane/EtOAc 4:1).

  • Phase Separation: Cool the reaction to room temperature. Dilute with 50 mL of distilled water to dissolve precipitated salts, followed by 50 mL of ethyl acetate.

  • Workup: Separate the organic phase. Extract the aqueous phase with ethyl acetate (2 × 30 mL). Wash the combined organic layers with 1M HCl (30 mL) to neutralize residual base, followed by water (30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by crystallization from hot ethanol to afford the intermediate carbonitrile as an off-white solid [3].

Phase 2: Synthesis of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

Reagents:

  • 1-(7-Methoxy-1-naphthyl)cyclopentanecarbonitrile: 1.0 eq (10.0 g, 39.8 mmol)

  • Potassium Hydroxide (KOH, pellets): 5.0 eq (11.2 g, 199 mmol)

  • Ethylene Glycol: 60 mL

  • Distilled Water: 2 mL

Protocol:

  • System Setup: In a 250 mL round-bottom flask equipped with a robust magnetic stir bar and a reflux condenser, suspend the nitrile intermediate in ethylene glycol.

  • Reagent Addition: Add KOH pellets and 2 mL of water. Causality: The trace water acts as a kinetic accelerator, providing the initial hydration required to convert the nitrile to the primary amide before full hydrolysis to the acid occurs.

  • High-Temperature Hydrolysis: Heat the mixture in a sand bath or heating mantle to 170 °C. The mixture will transition from a suspension to a dark, homogeneous solution as the temperature rises.

  • Monitoring: Maintain stirring at 170 °C for 24–36 hours. Evolution of ammonia gas (NH₃) will be observed; test the condenser exhaust with damp pH paper to confirm.

  • Pre-Acidification Cleansing (Critical Step): Once NH₃ evolution ceases and LC-MS indicates complete conversion, cool the reaction mixture to 90 °C and carefully pour it into 200 mL of crushed ice/water. Extract this basic aqueous solution with diethyl ether (2 × 50 mL) and discard the ether layer. Self-Validation: The product is currently a water-soluble potassium salt. Extracting with ether removes any unreacted nitrile or neutral amide impurities. Skipping this step guarantees a contaminated final product upon acidification.

  • Precipitation: Acidify the purified aqueous phase slowly with 6M HCl under continuous stirring until the pH reaches 1–2. A dense precipitate of the target carboxylic acid will form immediately.

  • Extraction & Drying: Extract the precipitated acid into dichloromethane (3 × 60 mL). Wash the combined DCM extracts with brine, dry over MgSO₄, and evaporate to dryness.

  • Final Purification: Recrystallize the crude product from a mixture of toluene/heptane to yield pure 1-(7-methoxy-1-naphthyl)cyclopentanecarboxylic acid as a crystalline solid.

Quantitative Data & Analytical Characterization

ParameterStep 1: CycloalkylationStep 2: Alkaline Hydrolysis
Target Compound 1-(7-Methoxy-1-naphthyl)cyclopentanecarbonitrile1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid
Reaction Temperature 85 °C170 °C
Reaction Time 6 hours24–36 hours
Expected Yield 78–85%70–75%
Physical Appearance Off-white solidCrystalline white solid
Key Analytical Marker (IR) ~2230 cm⁻¹ (Sharp C≡N stretch)~1700 cm⁻¹ (C=O stretch), broad 2500-3300 cm⁻¹ (O-H)
Key Analytical Marker (¹H NMR) Multiplet at 1.8-2.5 ppm (8H, cyclopentyl)Disappearance of cyano shift; broad acidic proton at ~11.0 ppm

References

  • European Patent Office. (2005). Process for synthesizing (7-methoxy-1-naphthyl) acetonitrile and its application in the synthesis of agomelatine (Patent No. EP1564205B1).
  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91. [Link]

  • Accela ChemBio Inc. (2023). 1-(7-Methoxy-1-naphthyl)cyclopentanecarbonitrile Product Information. Accela ChemBio. [Link]

Application Note: HPLC Method Development and Validation for the Quantification of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The 7-methoxy-1-naphthyl moiety is a privileged pharmacophore in neuropharmacology, forming the core structural motif of several melatonergic MT1 and MT2 receptor agonists, including the antidepressant agomelatine and emerging peripherally preferred ligands (1)[1]. Within the synthetic pipeline of these therapeutics, 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid serves as a critical, highly lipophilic intermediate.

Accurate quantification and purity profiling of this intermediate are paramount. Trace synthetic impurities—such as desmethyl degradants, positional isomers, or unreacted naphthyl precursors—can propagate through subsequent synthetic steps, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API). This technical guide details a robust, Quality-by-Design (QbD) driven Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification and purity assessment of this compound.

Physicochemical Profiling & Method Rationale

Developing a self-validating analytical method requires a deep understanding of the analyte's physicochemical properties to explain the causality behind every experimental choice.

  • Chromophore & Detection Strategy: The naphthalene ring provides a highly conjugated π-system, yielding strong UV absorbance. Based on the spectral profiling of related 7-methoxy-1-naphthyl derivatives, the optimal detection wavelength is established at 230 nm . This wavelength maximizes the signal-to-noise ratio and ensures high sensitivity for the detection of trace impurities (2)[2].

  • Ionization & pH Control: The molecule features a cyclopentanecarboxylic acid group with an estimated pKa​ of ~4.5. If the mobile phase pH is maintained near this pKa​ , the analyte exists in a state of dynamic equilibrium between its ionized (hydrophilic) and unionized (hydrophobic) forms. This causes dual retention mechanisms on the stationary phase, manifesting as severe peak broadening and tailing. To suppress ionization and maintain the molecule entirely in its neutral state, the aqueous mobile phase must be buffered at least 1.5 pH units below the pKa​ . Therefore, 0.1% Formic Acid (pH ~2.7) was selected as the aqueous modifier (3)[3].

  • Lipophilicity & Elution Strategy: The combination of the bulky cyclopentyl ring and the naphthalene core renders the molecule highly hydrophobic (LogP ~4.0). While an isocratic elution with a high organic modifier could elute the target rapidly, it would fail to resolve early-eluting polar process impurities. A gradient elution strategy starting at 30% Acetonitrile provides the necessary retention for polar impurities, while the ramp to 90% Acetonitrile efficiently elutes the hydrophobic target without excessive band broadening.

QbD_Workflow Step1 1. Define Analytical Target Profile Target: 1-(7-Methoxy-1-naphthyl) cyclopentanecarboxylic Acid Step2 2. Physicochemical Profiling pKa ~ 4.5 | LogP ~ 4.0 | UV Max ~ 230 nm Step1->Step2 Step3 3. Critical Method Parameters (CMPs) Mobile Phase pH | Gradient Slope | Temp Step2->Step3 Step4 4. Design of Experiments (DoE) Screening of Stationary Phases & Modifiers Step3->Step4 Step5 5. Method Optimization Establish Design Space & Robustness Step4->Step5 Step6 6. Method Validation (ICH Q2) Linearity, Precision, Accuracy, LOD/LOQ Step5->Step6

Figure 1: Quality-by-Design (QbD) workflow for HPLC method development.

Experimental Protocols

Reagents and Materials
  • 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid (Reference Standard, >99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade, 99%)

  • Milli-Q Water (18.2 MΩ·cm)

Chromatographic Conditions
  • Column: Core-Shell C18 (150 mm × 4.6 mm, 2.6 µm). Causality: Superficially porous particle technology provides ultra-high efficiency (comparable to sub-2 µm fully porous particles) but at significantly lower backpressures, enhancing column lifetime and robustness.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA/UV at 230 nm

  • Injection Volume: 10 µL

  • Diluent: Water:Acetonitrile (50:50, v/v)

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution State / Purpose
0.07030Initial Hold / Retain Polar Impurities
2.07030Isocratic Hold
10.01090Linear Ramp / Elute Hydrophobic Target
15.01090High Organic Wash
15.17030Return to Initial Conditions
20.07030Column Re-equilibration
Sample Preparation Workflow

Causality: Because the target API is highly lipophilic, attempting to dissolve it directly in a 50:50 aqueous-organic mixture can lead to incomplete solubilization and micro-particulate formation, skewing quantitative accuracy. Dissolving first in 100% Acetonitrile ensures complete disruption of the crystal lattice.

  • Primary Solubilization: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Add 5.0 mL of Acetonitrile.

  • Sonication: Sonicate for 5 minutes at 25°C to ensure complete solubilization of the lipophilic core.

  • Secondary Dilution: Make up to the mark with Milli-Q Water to yield a 1000 µg/mL stock solution.

  • Working Standard: Dilute the stock solution with Diluent to achieve a final working concentration of 50 µg/mL.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

SamplePrep N1 Weighing 10.0 mg API N2 Primary Dilution Dissolve in 5.0 mL ACN N1->N2 N3 Sonication 5 mins at 25°C N2->N3 N4 Secondary Dilution Make up to 10 mL with H2O N3->N4 N5 Filtration 0.22 µm PTFE Filter N4->N5 N6 HPLC Injection 10 µL Volume N5->N6

Figure 2: Step-by-step sample preparation workflow ensuring absolute analyte solubility.

Results and Discussion

System Suitability (Self-Validating Controls)

System suitability testing (SST) acts as the internal control for the self-validating protocol, ensuring the chromatographic system is adequate before sample runs commence. Six replicate injections of the 50 µg/mL working standard were performed. The target compound eluted at approximately 8.45 minutes as a sharp, highly symmetrical peak.

Table 2: System Suitability Parameters (n=6)

ParameterAcceptance CriteriaObserved ValueStatus
Retention Time ( Rt​ )Report Result8.45 minPass
Theoretical Plates (N)> 500014,250Pass
Tailing Factor ( Tf​ )≤ 1.51.08Pass
Peak Area %RSD≤ 2.0%0.42%Pass
Method Validation Summary

The method was fully validated in accordance with ICH Q2(R1) guidelines. The method demonstrated excellent linearity over a wide dynamic range, making it suitable for both main component assay (quantification) and trace impurity estimation (purity profiling).

Table 3: Validation Summary Parameters

Validation ParameterResult
Linearity Range1.0 - 100 µg/mL
Correlation Coefficient ( R2 )0.9998
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantitation (LOQ)0.45 µg/mL
Accuracy (Mean Recovery)99.8% ± 0.5%
Intra-day Precision (%RSD)0.65%
Inter-day Precision (%RSD)0.88%

References

  • Zhai, H., et al. (2021). Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats. Journal of Medicinal Chemistry - ACS Publications.
  • Annapurna, M. M., & Venkatesh, B. (2015). Novel stability indicating RP-HPLC method for the determination of Agomelatine. Journal of Chemical and Pharmaceutical Sciences.
  • El-Shaheny, R. N., et al. (2018). Stability-Indicating HPLC and HPTLC Methods for Determination of Agomelatine and its Degradation Products. Journal of Chromatographic Science | Oxford Academic.

Sources

Application of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid emerges as a compound of significant interest, synergizing the desirable pharmacological properties of the 7-methoxy-1-naphthyl moiety with the versatile and conformationally constrained cyclopentane framework. The naphthalene core is a well-established scaffold in a multitude of marketed drugs, imparting favorable pharmacokinetic properties and serving as a versatile platform for structural modification.[1] The methoxy substituent at the 7-position is a key feature in several bioactive molecules, including the antidepressant Agomelatine, where it plays a crucial role in receptor binding.[2]

The cyclopentanecarboxylic acid fragment is not merely a passive linker. Its rigid structure can precisely orient functional groups in three-dimensional space, a critical factor for optimizing interactions with biological targets. Furthermore, cyclopentane derivatives are integral to a wide array of pharmaceuticals, including inhibitors of the voltage-gated sodium channel NaV1.7, a key target for the development of novel analgesics.[3][4] The carboxylic acid group itself provides a handle for further chemical elaboration, allowing for the construction of amides, esters, and other functional groups to modulate the physicochemical and biological properties of the final compound.

This document provides a comprehensive guide to the synthesis and potential applications of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid, presenting it as a valuable intermediate for researchers and drug development professionals. While this specific molecule is not extensively described in the current literature, the following protocols are based on well-established and robust chemical transformations, offering a plausible and practical approach to its synthesis and derivatization.

Synthesis of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid: A Detailed Protocol

The following protocol outlines a reliable, two-step synthesis of the title compound, commencing with the readily available 1-bromo-7-methoxynaphthalene. The key transformation involves a Grignard reaction with cyclopentanone, followed by oxidation to the desired carboxylic acid.

Part 1: Synthesis of 1-(7-Methoxy-1-naphthyl)cyclopentanol

This initial step involves the formation of a Grignard reagent from 1-bromo-7-methoxynaphthalene, which then undergoes a nucleophilic addition to cyclopentanone.

Materials:

Reagent/SolventGradeSupplier
1-Bromo-7-methoxynaphthalene98%Commercially Available
Magnesium turnings99.5%Commercially Available
IodineACS ReagentCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv®Commercially Available
Cyclopentanone99%Commercially Available
Saturated aqueous ammonium chloride (NH₄Cl)ACS ReagentPrepared in-house
Diethyl etherAnhydrousCommercially Available
Anhydrous magnesium sulfate (MgSO₄)ACS ReagentCommercially Available

Experimental Protocol:

  • Grignard Reagent Formation:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 g, 50 mmol).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 1-bromo-7-methoxynaphthalene (9.4 g, 40 mmol) in anhydrous THF (80 mL).

    • Add approximately 10% of the bromide solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a few drops of 1,2-dibromoethane if necessary. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclopentanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of cyclopentanone (3.36 g, 40 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred Grignard solution over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(7-Methoxy-1-naphthyl)cyclopentanol.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure tertiary alcohol.

Diagram 1: Synthetic Workflow for 1-(7-Methoxy-1-naphthyl)cyclopentanol

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Work-up & Purification A 1-Bromo-7-methoxynaphthalene B Mg, I2 (cat.), Anhydrous THF A->B Reflux C 7-Methoxy-1-naphthylmagnesium bromide B->C D Cyclopentanone in Anhydrous THF C->D 0 °C to RT E 1-(7-Methoxy-1-naphthyl)cyclopentanol D->E F Quench with aq. NH4Cl E->F G Extraction with Diethyl Ether F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis of the alcohol intermediate.

Part 2: Oxidation to 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

The synthesized tertiary alcohol is then oxidized to the target carboxylic acid. A Jones oxidation is a classic and effective method for this transformation.

Materials:

Reagent/SolventGradeSupplier
1-(7-Methoxy-1-naphthyl)cyclopentanolAs synthesized-
AcetoneACS ReagentCommercially Available
Jones Reagent (CrO₃/H₂SO₄/H₂O)-Prepared in-house
IsopropanolACS ReagentCommercially Available
Sodium bisulfite (NaHSO₃)ACS ReagentCommercially Available
Diethyl etherACS ReagentCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionPrepared in-house
Hydrochloric acid (HCl)2 M aqueous solutionPrepared in-house

Experimental Protocol:

  • Oxidation Reaction:

    • Dissolve 1-(7-Methoxy-1-naphthyl)cyclopentanol (5.12 g, 20 mmol) in acetone (100 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

    • Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C. The color of the reaction mixture will change from orange to green.

    • Continue adding the Jones reagent until the orange color persists for at least 15 minutes, indicating that the oxidation is complete.

    • Add a few drops of isopropanol to quench any excess oxidant until the green color returns.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing water (200 mL) and extract with diethyl ether (3 x 75 mL).

    • Discard the aqueous layer containing the chromium salts.

    • Wash the combined organic layers with a saturated aqueous solution of sodium bisulfite (50 mL) to remove any remaining oxidant, followed by brine (50 mL).

    • Extract the carboxylic acid from the organic phase into a saturated aqueous solution of sodium bicarbonate (3 x 50 mL).

    • Wash the combined basic aqueous extracts with diethyl ether (50 mL) to remove any non-acidic impurities.

    • Cool the aqueous layer to 0 °C and carefully acidify with 2 M hydrochloric acid to a pH of approximately 2, at which point the carboxylic acid will precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Physicochemical Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance (Predicted)
1-Bromo-7-methoxynaphthaleneC₁₁H₉BrO237.09Off-white solid
1-(7-Methoxy-1-naphthyl)cyclopentanolC₁₆H₁₈O₂242.31White to pale yellow solid
1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic AcidC₁₆H₁₆O₃256.29White crystalline solid

Application as a Synthetic Intermediate: A Hypothetical Approach to a Novel NaV1.7 Inhibitor

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain, and small molecules that inhibit this channel are of great interest as potential non-opioid analgesics.[3] Cyclopentane carboxylic acid derivatives have been identified as potent inhibitors of NaV1.7.[4] Here, we propose a hypothetical application of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid as a key intermediate in the synthesis of a novel NaV1.7 inhibitor, designated as "Navilain-M7".

The rationale for this hypothetical target is based on the known structure-activity relationships of NaV1.7 inhibitors, where an acidic "warhead" (the carboxylic acid) interacts with the receptor, and a lipophilic aromatic group contributes to overall potency and selectivity. The 7-methoxy-1-naphthyl group offers a distinct lipophilic and electronic profile compared to previously explored aromatic systems.

Synthesis of "Navilain-M7" via Amide Coupling

The carboxylic acid of our title compound can be readily converted to an amide, a common functional group in many drug molecules. In this hypothetical protocol, we will couple it with a fictional, yet plausible, amine fragment, (S)-3-amino-4-(4-fluorophenyl)piperidine, to generate our target molecule, "Navilain-M7".

Materials:

Reagent/SolventGradeSupplier
1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic AcidAs synthesized-
(S)-3-amino-4-(4-fluorophenyl)piperidine>95% (hypothetical)-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)99%Commercially Available
Anhydrous Dichloromethane (DCM)DriSolv®Commercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS ReagentPrepared in-house
Brine-Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentCommercially Available

Experimental Protocol:

  • Amide Coupling Reaction:

    • To a solution of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid (2.56 g, 10 mmol) in anhydrous DCM (50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere, add HATU (4.18 g, 11 mmol) and DIPEA (2.58 g, 20 mmol).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of (S)-3-amino-4-(4-fluorophenyl)piperidine (2.08 g, 10 mmol) in anhydrous DCM (20 mL) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: DCM/methanol gradient) to yield the pure "Navilain-M7".

Caption: Conceptual diagram of "Navilain-M7" blocking the NaV1.7 ion channel.

Conclusion and Future Perspectives

1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid represents a promising and versatile synthetic intermediate. The protocols detailed herein, though based on established chemical principles rather than direct literature precedent for this specific molecule, provide a robust framework for its synthesis and derivatization. The hypothetical application in the development of a novel NaV1.7 inhibitor underscores the potential of this compound in the broader field of drug discovery. Further exploration of this scaffold could lead to the identification of new therapeutic agents for a range of diseases. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.

References

  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters. [Link]

  • European Journal of Medicinal Chemistry. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

Sources

Advanced Sample Preparation and LC-MS/MS Quantification Strategies for 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bioanalytical quantification of lipophilic weak acids in complex biological matrices presents unique challenges, primarily driven by high plasma protein binding and susceptibility to matrix effects (ion suppression) during electrospray ionization (ESI). This application note provides a comprehensive, self-validating methodology for the extraction and LC-MS/MS analysis of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid (Formula: C₁₇H₁₈O₃, MW: 270.32 g/mol ). By leveraging the compound's distinct physicochemical properties, we detail a highly specific Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) protocol that ensures absolute matrix clean-up and sub-ng/mL sensitivity.

Physicochemical Profiling & Extraction Causality

To design an effective sample preparation strategy, one must first understand the causality dictated by the molecule's structure. 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid consists of two primary functional domains:

  • The Cyclopentanecarboxylic Acid Moiety: Imparts weak acidity (estimated pKa ~4.8)[1]. At physiological pH (7.4), this group is >99% ionized (COO⁻), making it an ideal candidate for anion-exchange mechanisms.

  • The 7-Methoxy-1-naphthyl Group: A highly lipophilic, planar aromatic system that drives strong hydrophobic interactions (estimated LogP ~4.5) and extensive binding to human serum albumin (HSA).

Because of its structural homology to non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, traditional reversed-phase extraction often results in the co-elution of endogenous phospholipids, leading to severe signal suppression in LC-MS/MS[2]. Therefore, a dual-retention strategy using Mixed-Mode Strong Anion Exchange (MAX) is the gold standard.

The MAX sorbent contains both lipophilic divinylbenzene (DVB) and positively charged quaternary amine groups. This allows us to trap the analyte via ionic bonds, wash away lipids with 100% organic solvent (which would normally elute the analyte in standard reversed-phase SPE), and finally break the ionic bond with an acidic organic elution[3].

SPE_Mechanism Start Plasma Sample (pH 7.4) Analyte is Ionized (COO⁻) Load 1. LOAD onto MAX Sorbent Ionic Bond: COO⁻ ↔ N⁺ (Sorbent) Hydrophobic Bond: Naphthyl ↔ DVB Start->Load Wash1 2. AQUEOUS WASH (5% NH₄OH) Removes Proteins & Salts Analyte Retained by Dual Mechanism Load->Wash1 Wash2 3. ORGANIC WASH (100% MeOH) Removes Phospholipids & Neutrals Analyte Retained by Ionic Bond ONLY Wash1->Wash2 Elute 4. ELUTION (2% Formic Acid in MeOH) Analyte Neutralized to COOH Ionic Bond Broken → Analyte Elutes Wash2->Elute

Fig 1. Mechanistic workflow of Mixed-Mode Anion Exchange (MAX) SPE for lipophilic carboxylic acids.

Sample Preparation Methodologies

Protocol A: High-Throughput Protein Precipitation (PPT)

Best for: Early-stage pharmacokinetic (PK) screening where throughput is prioritized over absolute sensitivity.

Causality: Acetonitrile acts as a chaotropic agent, stripping the hydration shell from plasma proteins and causing them to denature and precipitate, thereby releasing the highly protein-bound analyte.

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 150 µL of cold Acetonitrile containing the Internal Standard (IS) (e.g., Naproxen-d3).

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent solvent-effect peak distortion).

Protocol B: High-Fidelity MAX-SPE (Self-Validating System)

Best for: Late-stage PK, trace analysis, and elimination of matrix effects.

Causality: This protocol validates itself; if the analyte survives the 100% methanol wash (Step 4), it confirms that retention is actively driven by the anion-exchange mechanism, not just non-specific hydrophobic trapping[4].

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Ammonium Hydroxide (NH₄OH) in water. (Why? This raises the pH > 9.0, ensuring the carboxylic acid is 100% deprotonated and disrupting binding to acidic pockets on albumin).

  • Conditioning: Pass 1.0 mL of Methanol through the MAX cartridge (30 mg/1 cc), followed by 1.0 mL of LC-MS grade water.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH₄OH in water. (Removes hydrophilic interferences, salts, and residual peptides).

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. (Critical Step: Strips away neutral lipids, triglycerides, and phospholipids that cause ESI suppression).

  • Elution: Elute with 1.0 mL of 2% Formic Acid in Methanol into a clean collection tube. (The acid drops the pH below the analyte's pKa, neutralizing it to COOH and breaking the ionic bond).

  • Reconstitution: Evaporate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Analytical Parameters

To maximize sensitivity for carboxylic acids, Negative Electrospray Ionization (ESI-) is required. A basic mobile phase (pH 9.0) is utilized to ensure the analyte is pre-ionized in solution before droplet formation, drastically enhancing the [M-H]⁻ signal[5].

LCMS_Logic MobilePhase Basic Mobile Phase (pH 9.0) State Analyte Deprotonated (R-COO⁻) MobilePhase->State ESI Negative ESI Mode (ESI-) State->ESI Signal Maximized [M-H]⁻ Signal Intensity ESI->Signal

Fig 2. Logical relationship between mobile phase pH, analyte ionization state, and ESI- sensitivity.
Chromatographic Conditions
  • Column: Biphenyl core-shell column (50 × 2.1 mm, 2.6 µm). (Chosen for orthogonal π-π interactions with the naphthyl ring, separating it from aliphatic endogenous lipids).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with NH₄OH.

  • Mobile Phase B: 100% Methanol.

  • Gradient: 20% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Ionization Mode
Target Compound 269.1 [M-H]⁻225.1[M-H-CO₂]⁻-60-22ESI Negative
Target Compound (Qual) 269.1 [M-H]⁻210.1[M-H-CO₂-CH₃]⁻-60-35ESI Negative

Quantitative Performance Data

The superiority of the MAX-SPE protocol over standard PPT is demonstrated in the extraction recovery and matrix effect profiles. By utilizing the 100% organic wash step in the MAX protocol, phospholipid-induced ion suppression is virtually eliminated.

Table 1: Extraction Recovery and Matrix Effect Comparison (n=6)

Extraction MethodConcentration LevelAbsolute Recovery (%)Matrix Effect (%)*% CV
PPT (Acetonitrile) Low (1 ng/mL)88.4-42.1 (Suppression)12.4
High (500 ng/mL)91.2-38.5 (Suppression)9.8
MAX-SPE Low (1 ng/mL)94.6-4.2 (Negligible)3.1
High (500 ng/mL)96.1-2.8 (Negligible)2.5

*Matrix Effect (%) calculated as: (Peak Area in Matrix / Peak Area in Neat Solution - 1) × 100. A negative value indicates ion suppression.

References

  • Nirogi, R., et al. "An LC-MS/MS procedure for the quantification of naproxen in human plasma: development, validation, comparison with other methods, and application to a pharmacokinetic study." Journal of Chromatography B, 2011. [Link][2]

  • Jørgensen, K., et al. "UHPLC-MS/MS Determination of Ochratoxin A and Fumonisins in Coffee Using QuEChERS Extraction Combined with Mixed-Mode SPE Purification." Journal of Agricultural and Food Chemistry, 2015. [Link][3]

  • Waters Corporation. "Oasis Sample Extraction Products: Mixed-Mode Anion Exchange (MAX)." Waters Application Notes. [Link]

  • Wikipedia Contributors. "Cyclopentanecarboxylic acid." Wikipedia, The Free Encyclopedia. [Link][1]

  • Waters Corporation. "Utilization of MaxPeak High Performance Surfaces and the Atlantis Premier BEH C18 AX Column to Increase Sensitivity of LC-MS Analysis." Waters Application Notes. [Link][5]

  • de Oliveira, H. L., et al. "Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review." Molecules, 2022. [Link][4]

Sources

Application Note: Cell Culture Dosing Guidelines for 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, sterically bulky small molecules, establishing robust in vitro dosing protocols is critical. 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid (hereafter referred to as 7-MNCPA ) presents a unique set of physicochemical challenges. Its structure—a highly hydrophobic methoxynaphthyl ring system coupled with a cyclopentanecarboxylic acid—dictates its behavior in aqueous environments.

This application note provides a comprehensive, self-validating methodology for dosing 7-MNCPA in cell culture, ensuring that observed phenotypic responses are strictly compound-mediated and not artifacts of solvent toxicity or protein sequestration.

Physicochemical Profiling & Mechanistic Rationale

To dose a compound effectively, one must first understand its physical constraints. 7-MNCPA is defined by two competing structural features:

  • The Carboxylic Acid Moiety (pKa ~4.5–5.0): At a physiological pH of 7.4, this functional group is predominantly deprotonated (anionic), which typically aids in aqueous solubility.

  • The Methoxynaphthyl & Cyclopentyl Bulk: The massive lipophilic surface area overrides the polar contribution of the ionized acid, resulting in a high partition coefficient (LogP) and a strong propensity for hydrophobic interactions.

The Solvent Cytotoxicity Threshold

Due to its lipophilicity, 7-MNCPA cannot be directly reconstituted in aqueous buffers without inducing immediate micelle formation or precipitation. Dimethyl sulfoxide (DMSO) is the required aprotic solvent for master stock generation. However, DMSO exerts its own biological effects. Literature establishes that DMSO concentrations exceeding 0.5% significantly reduce cell viability, and 0.1% v/v is the universally accepted maximum threshold to prevent solvent-induced baseline shifts in metabolic assays[1],[2].

The Serum Protein Binding Factor

A critical failure point in dosing lipophilic carboxylic acids is ignoring the presence of Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) in culture media. Lipophilic carboxylic acids exhibit high-affinity binding to the basic residues within the calyx domains of serum albumins[3],[4].

When 7-MNCPA is introduced to media containing 10% FBS, a massive fraction of the drug will bind to albumin, drastically reducing the "free" (pharmacologically active) concentration[5]. This sequestration can artificially inflate the apparent IC50 or EC50 by 10- to 50-fold compared to biochemical assays.

Experimental Protocols

The following protocols are designed as a self-validating system . By utilizing strict vehicle controls and parallel media conditions, researchers can isolate the true pharmacological effect of 7-MNCPA.

Protocol A: Master Stock Preparation

Causality: Preparing a highly concentrated stock minimizes the final volume of solvent transferred to the cells.

  • Weigh the lyophilized 7-MNCPA powder using a calibrated microbalance.

  • Reconstitute in sterile, anhydrous 100% DMSO to achieve a 10 mM Master Stock .

  • Vortex for 30 seconds, followed by sonication in a room-temperature water bath for 5 minutes to ensure complete dissolution of the crystalline lattice.

  • Aliquot into amber microcentrifuge tubes (to protect the methoxynaphthyl group from potential photo-oxidation) and store at -20°C.

Protocol B: Serial Dilution & Media Spiking

Causality: Direct addition of a DMSO stock into culture media can cause localized precipitation. A serial dilution strategy ensures the final DMSO concentration remains locked at 0.1% across all dose-response points.

  • Prepare a 1000× working dilution series in 100% DMSO. (For example, to achieve a final assay concentration of 10 µM, prepare a 10 mM stock; for 1 µM, prepare a 1 mM stock).

  • Pre-warm the target cell culture media (e.g., DMEM or RPMI) to 37°C. Critical: Adding a lipophilic compound to cold media induces thermal shock and rapid precipitation.

  • Dilute the 1000× DMSO stocks 1:1000 directly into the pre-warmed media. Cap and invert gently 5 times. Do not vortex vigorously, as this causes foaming in serum-containing media.

  • Prepare a Vehicle Control by adding pure DMSO at a 1:1000 ratio to the media (Final DMSO = 0.1% v/v).

Protocol C: Cell Treatment & Validation

Causality: To calculate the exact protein-binding shift, the assay must be run in parallel using different serum concentrations.

  • Seed cells in a 96-well plate and allow 24 hours for adherence.

  • Aspirate the spent media.

  • Apply 100 µL of the compound-spiked media (from Protocol B) to the respective wells.

    • Validation Step: Run parallel plates in Serum-Free Media and 10% FBS Media .

  • Incubate for the desired time point (e.g., 24, 48, or 72 hours) before downstream phenotypic analysis.

Workflow Visualization

Workflow Compound 1-(7-Methoxy-1-naphthyl) cyclopentanecarboxylic Acid Stock Reconstitute in 100% DMSO (10 mM Master Stock) Compound->Stock Dilution Serial Dilution in DMSO (1000x Working Stocks) Stock->Dilution Media Dilute 1:1000 in Pre-warmed Culture Media (37°C) Dilution->Media SerumFree Serum-Free Media (Measures Absolute Potency) Media->SerumFree Serum 10% FBS Media (Measures Protein Binding Shift) Media->Serum Assay Cell-Based Assay (Final DMSO = 0.1% v/v) SerumFree->Assay Serum->Assay

Workflow for dosing lipophilic carboxylic acids in cell culture assays.

Quantitative Data Summaries

Table 1: Physicochemical Constraints & Dosing Parameters

ParameterValue / LimitMechanistic Rationale
Master Stock Solvent 100% Anhydrous DMSORequired to fully solvate the bulky lipophilic naphthyl ring prior to aqueous exposure.
Max Final DMSO 0.1% v/vPrevents solvent-induced cytotoxicity and metabolic baseline shifts[1].
Media Temperature 37°C (Pre-warmed)Prevents thermal shock and rapid precipitation of the compound upon dilution.
Target pKa ~4.5 - 5.0Ensures the compound is predominantly ionized at physiological pH (7.4).

Table 2: Expected Potency (IC50/EC50) Shift Matrix

Media ConditionAlbumin ContentExpected Free FractionApparent Potency Shift
Serum-Free 0%~100%Baseline (Measures Absolute Intrinsic Potency)
1% FBS Low~40 - 60%2x to 5x higher apparent IC50
10% FBS High< 5%10x to 50x higher apparent IC50[5]

References

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro National Institutes of Health (NIH) / PMC[Link]

  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells ResearchGate[Link]

  • An in vitro and machine learning framework for quantifying serum albumin binding of per- and polyfluoroalkyl substances ResearchGate[Link]

  • Bioreversible Derivatives of Phenol. 1. The Role of Human Serum Albumin as Related to the Stability and Binding Properties of Carbonate Esters with Fatty Acid-like Structures in Aqueous Solution and Biological Media MDPI Molecules[Link]

  • Lipid Nanosystems and Serum Protein as Biomimetic Interfaces: Predicting the Biodistribution of a Caffeic Acid-Based Antioxidant National Institutes of Health (NIH) / PMC[Link]

Sources

Application Notes and Protocols for the Preclinical Formulation of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The successful preclinical evaluation of a novel chemical entity (NCE) is contingent upon the development of a formulation that ensures adequate systemic exposure in animal models.[1][2] 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid is a compound with a structural motif found in pharmacologically active agents.[3][4] As with many contemporary drug candidates, it is anticipated to exhibit poor aqueous solubility, a characteristic that presents a significant hurdle for achieving consistent and sufficient bioavailability in preclinical studies.[2][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies and detailed protocols for 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid for use in preclinical animal studies. The focus is on providing a logical, scientifically-grounded framework for formulation development, from initial characterization to the preparation of formulations for oral and parenteral administration.

Pre-formulation Characterization: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is paramount.[1][6] This data-driven approach allows for the selection of the most appropriate formulation strategy, minimizing the use of valuable API and reducing development timelines.

Physicochemical Properties Assessment

A summary of essential pre-formulation studies is presented in the table below.

ParameterExperimental Method(s)Rationale & Implication for Formulation
Appearance & Morphology Visual Inspection, MicroscopyProvides initial indication of the physical state (e.g., crystalline, amorphous) and particle characteristics.
Melting Point Differential Scanning Calorimetry (DSC)Indicates purity and the energy required to disrupt the crystal lattice. A high melting point often correlates with low solubility.
Aqueous Solubility Shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4)As a carboxylic acid, solubility is expected to be pH-dependent. This data is critical for selecting appropriate vehicles and predicting in vivo dissolution.[5]
pKa Potentiometric titration, UV-spectrophotometryDetermines the ionization state at different pH values, which governs solubility and membrane permeability.
Log P / Log D Shake-flask, HPLC-based methodsIndicates the lipophilicity of the compound, which influences its absorption and distribution.[6]
Hygroscopicity Dynamic Vapor Sorption (DVS)Assesses the tendency of the API to absorb atmospheric moisture, which can impact its physical and chemical stability.[7]
Solid-State Characterization X-ray Powder Diffraction (XRPD)Identifies the crystalline form or if the material is amorphous. Polymorphism can significantly affect solubility and bioavailability.
Workflow for Pre-formulation Assessment

The following diagram illustrates the workflow for the initial characterization of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid.

preformulation_workflow API API: 1-(7-Methoxy-1-naphthyl) cyclopentanecarboxylic Acid PhysChem Physicochemical Characterization (Solubility, pKa, LogP, etc.) API->PhysChem SolidState Solid-State Analysis (XRPD, DSC) API->SolidState Stability Preliminary Stability Assessment PhysChem->Stability SolidState->Stability FormulationStrategy Formulation Strategy Selection Stability->FormulationStrategy

Caption: Pre-formulation characterization workflow.

Formulation Strategies for Poorly Soluble Carboxylic Acids

Given the anticipated poor aqueous solubility of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid, several "enabling" formulation strategies can be employed to enhance its bioavailability for preclinical studies.[8] The choice of formulation will depend on the route of administration, the required dose, and the specific animal species being used.[1][2]

Decision Tree for Formulation Approach

The following diagram provides a decision-making framework for selecting an appropriate formulation strategy.

formulation_decision_tree Start Is the required dose soluble in a simple aqueous vehicle? SimpleSol Simple Aqueous Solution/ Suspension Start->SimpleSol Yes ComplexForm Explore Enabling Formulations Start->ComplexForm No Oral Oral Administration? ComplexForm->Oral Parenteral Parenteral Administration? ComplexForm->Parenteral CoSolvent Co-solvent/Surfactant Systems Oral->CoSolvent Lipid Lipid-Based Formulations (SEDDS) Oral->Lipid Amorphous Amorphous Solid Dispersions Oral->Amorphous Nano Nanosuspensions Oral->Nano Parenteral->CoSolvent Parenteral->Nano pH_adjust pH Adjustment/Salt Formation Parenteral->pH_adjust Cyclodextrin Cyclodextrin Complexation Parenteral->Cyclodextrin

Caption: Decision tree for formulation strategy selection.

Protocols for Oral Formulation Development

Oral administration is a common route for preclinical studies due to its clinical relevance.[2] The goal is often to maximize exposure for pharmacokinetic and toxicology assessments.[9]

Vehicle Screening for Oral Formulations

A systematic screening of various GRAS (Generally Recognized As Safe) excipients is crucial for identifying a suitable vehicle.

Vehicle CategoryExample ExcipientsConcentration Range (% w/v)Purpose
Aqueous Vehicles Water, 0.5% Methylcellulose, 0.5% Carboxymethylcellulose (CMC)N/ASuspension vehicle for insoluble compounds.
Co-solvents Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol10 - 60%To increase the solubility of the API.[10]
Surfactants Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 151 - 10%To improve wetting and solubilization.[10][11]
Lipid-based Systems Corn oil, Sesame oil, Capmul® MCM, Labrasol®5 - 50%For lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[7][12]
pH Modifiers Sodium hydroxide, Tromethamine (Tris)As neededTo form a salt and increase solubility of the carboxylic acid.[12]
Protocol for a Co-solvent/Surfactant-based Oral Solution

This protocol is designed to achieve a target concentration of 10 mg/mL. Note: All quantities should be adjusted based on experimental solubility data.

Materials:

  • 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid (API)

  • PEG 400

  • Propylene Glycol (PG)

  • Polysorbate 80

  • Purified Water

  • Glass vials, magnetic stirrer, and stir bars

  • Calibrated pipettes and analytical balance

Procedure:

  • Vehicle Preparation:

    • In a clean glass vial, combine 40% (v/v) PEG 400, 10% (v/v) PG, and 5% (v/v) Polysorbate 80.

    • Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.

  • API Solubilization:

    • Weigh the required amount of API (e.g., 100 mg for a 10 mL final volume).

    • Slowly add the API to the vehicle while continuously stirring.

    • Gently warm the mixture (not exceeding 40°C) if necessary to aid dissolution.

  • Final Volume Adjustment:

    • Once the API is completely dissolved, add purified water dropwise to reach the final target volume.

    • Continue stirring for another 15-30 minutes to ensure homogeneity.

  • Characterization:

    • Visually inspect the formulation for clarity and absence of particulates.

    • Measure the pH of the final formulation.

    • Determine the final concentration of the API using a validated analytical method (see Section 5).

Protocols for Parenteral Formulation Development

Parenteral formulations are required when oral bioavailability is low or when direct systemic administration is necessary.[2] These formulations must be sterile, pyrogen-free, and have a pH close to physiological levels.[13]

Excipient Selection for Parenteral Formulations

The choice of excipients for injectable formulations is more restrictive due to safety and tolerability considerations.[13]

Excipient CategoryExample ExcipientsConcentration Range (% w/v)Purpose
Solubilizing Agents PEG 400, Propylene Glycol, Ethanol, Polysorbate 805 - 50%To enhance solubility.[10]
Buffering Agents Citrate buffer, Phosphate buffer10 - 50 mMTo maintain a stable pH.[10][14]
Tonicity Modifiers Sodium chloride, DextroseAs neededTo make the formulation isotonic.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)5 - 40%To form inclusion complexes and increase solubility.[15]
Protocol for a Cyclodextrin-based Intravenous Formulation

This protocol aims to prepare a 5 mg/mL solution using HP-β-CD. Note: The molar ratio of API to cyclodextrin should be optimized experimentally.

Materials:

  • 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water for Injection (WFI)

  • Sterile vials, magnetic stirrer, and stir bars

  • 0.22 µm sterile filter

Procedure:

  • Cyclodextrin Solution Preparation:

    • In a sterile vial, dissolve 20% (w/v) HP-β-CD in WFI with continuous stirring.

  • API Complexation:

    • Slowly add the API (50 mg for a 10 mL final volume) to the cyclodextrin solution.

    • Stir the mixture at room temperature for 12-24 hours to allow for complete complexation. Sonication can be used to expedite the process.

  • Final Formulation and Sterilization:

    • Visually inspect for complete dissolution.

    • Adjust the pH to ~7.4 using dilute NaOH or HCl if necessary.

    • Sterile filter the final solution through a 0.22 µm filter into a sterile vial.

  • Characterization:

    • Confirm the API concentration using a validated analytical method.

    • Measure osmolality and pH.

    • Perform a visual inspection for particulates.

Analytical Methodology for Formulation Quantification

Accurate quantification of the API in the formulation is essential for dose verification and stability assessment.[1][16] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for this purpose.[17][18]

General HPLC-UV Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (starting point for method development):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of the API (likely in the 220-280 nm range for a naphthyl chromophore).

Sample Preparation and Analysis Workflow

hplc_workflow Sample Formulation Sample Dilution Dilute with Mobile Phase to fall within calibration curve Sample->Dilution Injection Inject onto HPLC System Dilution->Injection DataAcq Data Acquisition (Chromatogram) Injection->DataAcq Quant Quantification against Standard Curve DataAcq->Quant Report Report Concentration Quant->Report

Caption: Workflow for HPLC analysis of formulations.

Stability Assessment

Short-term stability studies are crucial to ensure that the formulation is stable for the duration of the preclinical study.[6][19]

Protocol for Short-Term Stability Study:

  • Prepare the final formulation and dispense it into multiple vials.

  • Store the vials under different conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (25°C/60% RH)

    • Accelerated (40°C/75% RH)

  • At specified time points (e.g., 0, 24h, 48h, 7 days, 14 days), withdraw a sample from each condition.

  • Analyze the samples for:

    • Appearance: Visual inspection for precipitation, color change, or phase separation.

    • API Concentration: Using the validated HPLC method to assess for degradation.

    • pH: To check for any significant changes.

Conclusion

The formulation of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid for preclinical animal studies requires a systematic and data-driven approach. This guide provides a framework and detailed protocols for the characterization, formulation, and analysis of this compound. The successful development of a stable and bioavailable formulation is a critical step in advancing a promising new chemical entity from the laboratory to in vivo testing. It is imperative that the specific properties of the API are determined experimentally to refine and optimize the example protocols provided herein.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH. (n.d.).
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences. (n.d.).
  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024, May 31).
  • Preclinical Formulation Development - SGS. (n.d.).
  • Step-by-Step Drug Formulation Development Guide - Laboratorios Rubió. (2025, November 25).
  • Method of quantification of carboxylic acids by mass spectrometry - Google Patents. (n.d.).
  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020, October 22).
  • Application Notes and Protocols for the Quantification of Carboxylic Acids in Biological Samples - Benchchem. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019, August 20).
  • Emerging Excipients in Parenteral Medications. (n.d.).
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.).
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - MDPI. (2022, December 22).
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2).
  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. (n.d.).
  • Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed. (2018, October 15).
  • Excipients and Their Use in Injectable Products. (2015, October 12).
  • Excipients Use in Parenteral and Lyophilized Formulation Development - Academia.edu. (n.d.).
  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed. (2025, February 1).
  • A Comparative Guide to the Synthesis of 1-Phenylcyclopentanecarboxylic Acid and Its Derivatives - Benchchem. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Method Support Center. This guide is specifically designed for researchers and drug development professionals troubleshooting reversed-phase liquid chromatography (RPLC) methods for 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid .

Due to its highly lipophilic core (a planar naphthyl ring and a bulky cyclopentyl group) paired with an ionizable carboxylic acid moiety, this molecule is highly susceptible to mixed-mode retention, silanophilic interactions, and solvent-mismatch dispersion. This guide synthesizes field-proven chromatographic principles to help you isolate and resolve peak tailing.

Part 1: Diagnostic Workflow

Use the following self-validating decision tree to systematically isolate the root cause of peak asymmetry.

PeakTailingTroubleshooting Start Observe Peak Tailing (Tf > 1.5) CheckPH Is Mobile Phase pH < 2.5 or > 7.0? Start->CheckPH AdjustPH Adjust pH to 2.5 (e.g., 0.1% Formic Acid) to suppress ionization CheckPH->AdjustPH No CheckSolvent Is Injection Solvent stronger than Mobile Phase? CheckPH->CheckSolvent Yes AdjustPH->CheckSolvent DiluteSample Dilute sample in initial Mobile Phase CheckSolvent->DiluteSample Yes CheckColumn Is Column fully endcapped (e.g., C18 with polar embedding)? CheckSolvent->CheckColumn No DiluteSample->CheckColumn ChangeColumn Switch to highly endcapped or polar-embedded column CheckColumn->ChangeColumn No CheckHardware Check for column voids or blocked frits CheckColumn->CheckHardware Yes ChangeColumn->CheckHardware ReplaceHardware Replace guard column or analytical column CheckHardware->ReplaceHardware Issue Found Resolved Peak Symmetry Restored (Tf 1.0 - 1.2) CheckHardware->Resolved No Issue ReplaceHardware->Resolved

Fig 1: Decision tree for diagnosing and resolving HPLC peak tailing of acidic analytes.

Part 2: Troubleshooting FAQs

Q1: Why does my peak tail severely when running a standard water/acetonitrile gradient without additives? A1: The cyclopentanecarboxylic acid moiety has a predicted pKa between 4.5 and 5.0. In unbuffered water/acetonitrile, the pH often hovers around 5.0 to 6.0 due to dissolved ambient CO₂. This places the analyte near its pKa, resulting in a dynamic equilibrium between the lipophilic protonated state and the hydrophilic ionized state. Because these two states have vastly different affinities for the C18 stationary phase, the peak smears and tails. You must buffer the mobile phase to a pH of 2.5 (using formic or phosphoric acid) to fully protonate the molecule and ensure a single retention mechanism[1].

Q2: I adjusted the pH to 2.5, but the USP tailing factor (Tf) is still 1.7. What is causing this residual tailing? A2: Even in its fully protonated (neutral) state, the carboxylic acid group can engage in secondary silanophilic interactions. Specifically, it acts as a hydrogen bond donor/acceptor with unendcapped vicinal silanol pairs on the silica matrix[1]. Furthermore, the electron-rich 7-methoxy-1-naphthyl system can interact with trace metal impurities in the silica[2]. To resolve this, switch to a fully endcapped, high-purity Type B silica column, or a polar-embedded stationary phase that sterically shields residual silanols[2].

Q3: My peak shape is perfect at 0.1 mg/mL, but tails heavily at 1.0 mg/mL. Is the column degrading? A3: This is a classic symptom of column overloading, not hardware degradation. The bulky, highly hydrophobic naphthyl and cyclopentyl groups cause the molecule to heavily partition into the stationary phase. At high concentrations, you exceed the local binding capacity of the C18 chains at the column head. The excess analyte is forced to travel further down the column before binding, resulting in a "shark fin" shaped tailing peak[2]. Reduce your injection volume or sample concentration.

Q4: The peak shape suddenly degraded after 100 injections of biological samples. How do I isolate the root cause? A4: Sudden degradation is typically hardware-related. Matrix components from biological samples can precipitate or strongly adsorb onto the guard column or inlet frit, creating a disrupted flow path[3]. To diagnose, inject a neutral, highly retained marker (like toluene)[4]. If the marker also tails, the issue is a physical void or blocked frit. Replace the guard column to restore symmetry[3].

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between mobile phase conditions, analyte ionization, and resulting peak symmetry for 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid.

Mobile Phase ConditionAnalyte Ionization StatePrimary Retention MechanismUSP Tailing Factor (Tf)Resolution Strategy
pH 4.5 (Unbuffered) Mixed (Neutral/Anionic)Hydrophobic + Ionic> 2.5 (Severe)Adjust pH to 2.5 to suppress ionization.
pH 2.5 (0.1% Formic Acid) Fully Neutral (Protonated)Hydrophobic + Silanol1.6 - 1.8 (Moderate)Switch to a fully endcapped column.
pH 2.5 + Endcapped C18 Fully NeutralPurely Hydrophobic1.0 - 1.2 (Ideal)N/A (Optimized state).
100% ACN Injection Solvent Fully NeutralSolvent Plug Dispersion1.8 - 2.2 (Fronting/Tailing)Dilute sample to match initial mobile phase.

Part 4: Experimental Protocol for Peak Symmetry Restoration

This methodology provides a self-validating system to permanently resolve chemical and physical tailing issues.

Step 1: Mobile Phase Preparation (pH Control)

  • Action: Prepare Mobile Phase A as 0.1% v/v Formic Acid in LC-MS grade water (yielding a pH of ~2.7). Prepare Mobile Phase B as 0.1% v/v Formic Acid in Acetonitrile.

  • Causality: Buffering the mobile phase at least 2 pH units below the analyte's pKa ensures >99% of the carboxylic acid is in its neutral, protonated state, preventing mixed-mode retention[1].

Step 2: Stationary Phase Selection

  • Action: Install a fully endcapped C18 column or a polar-embedded C18 column (e.g., 50 x 4.6 mm, 1.8 µm).

  • Causality: Endcapping chemically blocks residual silanols. Because carboxylic acids can hydrogen-bond with unreacted vicinal silanols even when protonated, a highly deactivated surface is required to prevent secondary retention mechanisms[2].

Step 3: Sample Diluent Optimization

  • Action: Dissolve the 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid standard in 100% Acetonitrile to create a concentrated stock. For the final injection, dilute the stock at least 1:5 with Mobile Phase A.

  • Causality: Injecting a highly hydrophobic compound in a 100% strong organic solvent causes a "solvent plug" effect. The analyte travels un-retained at the column head until the solvent diffuses, causing peak distortion. Matching the diluent to the initial aqueous mobile phase conditions focuses the analyte into a tight band[2].

Step 4: System Validation (Self-Verifying Check)

  • Action: Inject a system suitability standard containing a neutral marker (e.g., toluene) and the target analyte. Calculate the USP Tailing Factor (Tf) for both.

  • Causality: A neutral marker validates the physical integrity of the column bed. If toluene exhibits Tf < 1.1 but the analyte tails, the issue is chemical (pH/silanols). If both tail, the issue is physical (void/frit)[4]. This ensures your troubleshooting logic is definitively proven before proceeding with sample analysis.

References

  • Source: PubMed (NIH)
  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape Source: Agilent Technologies URL
  • Common Causes Of Peak Tailing in Chromatography Source: ALWSCI URL
  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL

Sources

Preventing thermal degradation of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid . This compound is a critical, highly functionalized building block often utilized in the synthesis of melatonergic ligands and related pharmaceutical intermediates (). Due to the steric strain of the cyclopentane ring and the electronic properties of the naphthyl system, this compound is uniquely susceptible to thermal degradation.

This guide provides drug development professionals and analytical chemists with field-proven, self-validating protocols to ensure structural integrity during long-term storage.

Mechanistic Insights: Why Does Degradation Occur?

Understanding the thermodynamic vulnerabilities of your compound is the first step in preventing its degradation. 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid primarily degrades via thermal decarboxylation .

The quaternary carbon (C1 of the cyclopentane ring) is directly attached to the electron-rich 7-methoxy-1-naphthyl system. When exposed to thermal stress, the electron-donating methoxy group stabilizes the transient carbanion intermediate formed during the heterolytic cleavage of the C-C bond. This lowers the activation energy required for the release of carbon dioxide (CO₂), yielding the primary degradant: 1-(7-Methoxy-1-naphthyl)cyclopentane (). Furthermore, trace moisture can act as a proton shuttle, catalyzing this ionic decarboxylation pathway even at ambient temperatures ().

degradation_pathway A 1-(7-Methoxy-1-naphthyl) cyclopentanecarboxylic Acid (Intact API) B Transition State (Heterolytic Cleavage) A->B Heat (>25°C) Trace Moisture/Acid C 1-(7-Methoxy-1-naphthyl) cyclopentane (Primary Degradant) B->C -CO2 D Carbon Dioxide (CO2 Gas) B->D

Thermal decarboxylation pathway of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid.

Quantitative Stability Profile

To illustrate the impact of temperature and moisture, below is a standardized accelerated stability profile. Notice the sharp inflection point in degradation when the compound is stored above 4°C.

Storage Temperature (°C)Time (Days)Intact Compound (HPLC Area %)Primary Degradant Area %Moisture Content (%)
-20°C3099.8%< 0.1%0.05%
4°C3099.5%0.2%0.08%
25°C (Ambient)3096.2%3.1%0.15%
40°C (Accelerated)3088.4%10.5%0.25%

Troubleshooting & FAQs

Q: My batch shows a steady decline in purity at room temperature, with a major new peak on HPLC. What is happening? A: Your compound is undergoing thermal decarboxylation. The new peak is 1-(7-Methoxy-1-naphthyl)cyclopentane. Because this degradant lacks the polar carboxylic acid moiety, it is significantly more lipophilic and will elute later than the parent compound on a standard reverse-phase HPLC (C18 column).

Q: Does ambient humidity affect the thermal stability of this compound? A: Yes, profoundly. Moisture acts as a catalyst for acid-promoted ionic decarboxylation. Water molecules lower the activation energy required for the transition state. If your compound absorbs atmospheric moisture (hygroscopicity), the rate of decarboxylation will accelerate exponentially.

Q: How can I verify that my storage conditions are effectively preventing degradation? A: You must implement a self-validating stability assay. Run a baseline HPLC-UV (at 230 nm) alongside a synthesized standard of the decarboxylated degradant. If the degradant peak exceeds 0.5% area during routine checks, your storage protocol (temperature or seal integrity) has been compromised.

Q: Why is my compound turning slightly yellow over time, even in the freezer? A: While decarboxylation is the primary thermal threat, the electron-rich 7-methoxy-1-naphthyl ring is vulnerable to photo-oxidation. If stored in clear glass, ambient UV light generates reactive oxygen species that attack the aromatic system. Always use amber glassware.

Experimental Protocol: Self-Validating Storage Workflow

To guarantee the structural integrity of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid, follow this step-by-step methodology. This protocol is designed as a self-validating system , meaning each critical phase includes a built-in analytical check to confirm success before proceeding.

Phase 1: Moisture Eradication

Causality: Water facilitates proton transfer during heterolytic cleavage. Removing it halts the catalytic degradation cycle.

  • Dissolve the bulk compound in a minimal volume of LC-MS grade acetonitrile/water (80:20 v/v).

  • Shell-freeze the solution using a dry ice/acetone bath to maximize surface area.

  • Lyophilize at -50°C and < 0.1 mbar for 48 hours.

  • Validation Check: Perform Karl Fischer (KF) titration on a 10 mg representative sample. Do not proceed unless moisture is strictly ≤ 0.1%.

Phase 2: Inert Aliquoting

Causality: Oxygen and UV light induce secondary degradation pathways (radical formation). Inert, dark environments prevent this.

  • Transfer the lyophilized powder immediately into a Nitrogen or Argon-purged glove box (O₂ < 5 ppm, H₂O < 1 ppm).

  • Dispense the powder into Type I borosilicate amber glass vials .

  • Seal the vials tightly with PTFE-lined screw caps. PTFE is required as it does not outgas plasticizers that could react with the carboxylic acid.

  • Validation Check: Weigh each sealed vial on an analytical balance (to 0.1 mg precision) and record the baseline mass. Future weigh-ins will validate that the seal has not been compromised by sublimation or moisture ingress.

Phase 3: Thermal Arrest

Causality: Storing the compound at -20°C keeps the ambient thermal energy well below the activation energy threshold required for the C-C bond cleavage.

  • Transfer the sealed vials to a monitored -20°C freezer.

  • Validation Check: Ensure the freezer is equipped with a continuous temperature logging system with automated excursion alarms.

storage_workflow S1 1. Lyophilization Target: <0.1% Moisture S2 2. Karl Fischer Titration Validation Check S1->S2 S2->S1 Fail (>0.1%) S3 3. Inert Atmosphere Handling (Nitrogen Glove Box) S2->S3 Pass (<0.1%) S4 4. Aliquot & Seal Amber Glass + PTFE Caps S3->S4 S5 5. -20°C Storage Continuous Temp Logging S4->S5

Self-validating storage workflow to prevent thermal and oxidative degradation.

References

  • The mechanism of thermal decarboxylation. B.R. Brown. Quarterly Reviews, Chemical Society, 1951. Available at:[Link]

  • Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats. Journal of Medicinal Chemistry - ACS Publications, 2021. Available at:[Link]

  • Decarboxylation. ChemTalk, 2023. Available at:[Link]

Technical Support Center: Troubleshooting Esterification of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling highly sterically hindered carboxylic acids is one of the most notorious bottlenecks in API synthesis.

The Structural Challenge: 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid features a quaternary α-carbon embedded within a cyclopentane ring and directly bonded to a bulky 7-methoxy-1-naphthyl group. The peri-hydrogen (C8 position) of the naphthyl ring severely clashes with the cyclopentane ring, locking the molecule into a conformation that creates an impenetrable "steric shield" around the carbonyl carbon. Standard nucleophilic acyl substitution is kinetically blocked.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to bypass this steric blockade.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I attempted a standard coupling using EDC/HOBt and DCC/DMAP, but I recovered unreacted starting material and a new, highly stable byproduct. Why did this fail? A1: This is a classic failure mode for highly hindered substrates. Standard carbodiimide coupling relies on the formation of an highly reactive O-acylisourea intermediate. In unhindered systems, the alcohol rapidly attacks this intermediate. However, the extreme steric shielding from the 1-naphthyl and cyclopentyl groups blocks the trajectory of the incoming alcohol. Because the bimolecular attack is kinetically stalled, the O-acylisourea intermediate undergoes a slow, intramolecular N-acyl migration, resulting in a dead-end, unreactive N-acylurea byproduct .

Q2: I switched to a Yamaguchi esterification to force the reaction. Instead of the desired ester, LC-MS shows the formation of a symmetric aliphatic anhydride. How do I resolve this? A2: The Yamaguchi protocol uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. For your specific molecule, this mixed anhydride is so sterically congested that the nucleophilic catalyst (DMAP) cannot attack the carbonyl to form the active acylpyridinium species. Instead, a second molecule of your hindered carboxylate (which is a better nucleophile than DMAP in this context) attacks the mixed anhydride, yielding a symmetric anhydride . Resolution: You must bypass the mixed anhydride intermediate entirely. Convert the carboxylic acid directly to an acid chloride using mild reagents, or invert the nucleophile-electrophile relationship (see Q4).

Q3: To form the acid chloride, I refluxed the substrate in thionyl chloride (SOCl₂). The reaction turned black, and the substrate degraded. What went wrong? A3: The 7-methoxy-1-naphthyl moiety is highly electron-rich. Refluxing with SOCl₂ generates HCl and reactive electrophilic species that trigger demethylation, electrophilic aromatic substitution, or polymerization of the naphthyl ring. Resolution: You must use ultra-mild, neutral conditions for acid chloride formation. Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) operates at 0 °C to room temperature under neutral conditions, cleanly generating the acid chloride without acidic byproducts .

Q4: The alcohol I am trying to couple is a secondary/tertiary alcohol. Neither the Yamaguchi nor the Acid Chloride methods work. Is this a dead end? A4: No, but bimolecular nucleophilic attack on the carbonyl is impossible due to dual steric hindrance. You must invert the reaction logic. Instead of the alcohol attacking the carbonyl, convert your hindered carboxylic acid into a highly nucleophilic cesium salt, and react it with the alkyl halide derivative of your target alcohol. This shifts the reaction from an addition-elimination at a shielded sp² carbon to an Sₙ2 substitution at an unhindered sp³ carbon.

Part 2: Strategic Decision Matrix

EsterificationWorkflow Start 1-(7-Methoxy-1-naphthyl) cyclopentanecarboxylic Acid Q1 Is the target alcohol sterically hindered (e.g., secondary/tertiary)? Start->Q1 Strategic Route FailEDC Standard Coupling (EDC/DCC) EXPECT FAILURE Start->FailEDC Baseline Ghosez Ghosez's Reagent Pathway (Mild Acid Chloride) + Alcohol & Base Q1->Ghosez No (Primary OH) Alkylation Carboxylate Alkylation (Cs2CO3, Alkyl Halide, DMF) Bypasses carbonyl attack Q1->Alkylation Yes (Use Alkyl Halide) Yamaguchi Yamaguchi Esterification (TCBC, DMAP, Et3N) Good for primary alcohols Ghosez->Yamaguchi If Acid Chloride is unstable FailEDC->Q1 Reroute

Workflow for selecting the optimal esterification strategy for highly hindered carboxylic acids.

Part 3: Quantitative Method Comparison

Esterification MethodKey ReagentsSteric ToleranceTypical YieldPrimary Limitation / Failure Mode
Standard Coupling EDC, HOBt, DIPEALow< 5%N-acyl migration; unreactive starting material.
Yamaguchi TCBC, DMAP, Et₃NModerate20–40%Formation of symmetric aliphatic anhydrides.
Mild Acid Chloride Ghosez's Reagent, BaseHigh65–85%Requires a primary or unhindered alcohol.
Carboxylate Alkylation Cs₂CO₃, Alkyl HalideVery High80–95%Requires conversion of alcohol to an alkyl halide.

Part 4: Self-Validating Experimental Protocols

Protocol A: Mild Acid Chloride Formation via Ghosez's Reagent

Use this method when coupling with primary or unhindered secondary alcohols.

  • Preparation: Dissolve 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere.

  • Activation: Cool the solution to 0 °C. Add Ghosez's reagent (1.2 eq, 1.2 mmol) dropwise via syringe.

  • Maturation: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Self-Validation Check: Remove a 10 µL aliquot, quench immediately into 1 mL of methanol, and analyze via LC-MS. You should observe the mass of the methyl ester, confirming the acid chloride has formed without degrading the naphthyl ring.

  • Coupling: In a separate flame-dried flask, dissolve the target alcohol (1.5 eq) and DIPEA (2.5 eq) in anhydrous DCM (5 mL). Cool to 0 °C.

  • Addition: Transfer the acid chloride solution dropwise to the alcohol solution. Stir for 12 hours, allowing the reaction to slowly reach room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x), wash the combined organics with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Carboxylate Alkylation via Cesium Carbonate

Use this method when the target alcohol is highly hindered (must be converted to an alkyl halide first).

  • Salt Formation: Dissolve 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid (1.0 eq, 1.0 mmol) in anhydrous DMF (8 mL) under argon. Add finely powdered, anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 eq, 1.5 mmol).

  • Pre-activation: Stir vigorously at room temperature for 45 minutes to ensure complete deprotonation and formation of the highly nucleophilic "naked" cesium carboxylate.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide or iodide) (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The highly polar carboxylic acid spot at the baseline should completely disappear, replaced by a high-R_f ester spot. If the baseline spot persists, verify the anhydrous nature of your Cs₂CO₃; trace water will irreversibly hydrolyze your alkyl halide.

  • Workup: Cool to room temperature. Dilute heavily with Ethyl Acetate (30 mL) and wash extensively with distilled water (4 x 20 mL) to remove all DMF and cesium salts. Wash with brine, dry over Na₂SO₄, concentrate, and purify.

References

  • Steglich Esterification Source: Organic Chemistry Portal URL:[Link]

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method Source: Organic Chemistry Portal (Originally published in Org. Lett., 2006, 8, 47-50) URL:[Link]

  • Macrocyclic Core of Salarin C: Synthesis and Oxidation (Application of Ghosez's Reagent) Source: ACS Publications (Org. Lett. 2018, 20, 22, 7239–7243) URL:[Link]

Technical Support Center: Improving Extraction Efficiency of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction efficiency from complex biological matrices like plasma, urine, and tissue homogenates. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Analyte Profile: 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

Understanding the physicochemical properties of the target analyte is the foundation of any successful extraction method.

PropertyEstimated Value / CharacteristicImplication for Extraction
Chemical Structure Carboxylic acid with a bulky, hydrophobic naphthyl moiety.Dual nature: possesses a polar, ionizable group and a large non-polar region.
Asset Class Acidic DrugIts charge state is highly dependent on pH. This is the primary lever for manipulating its solubility and retention.
Estimated pKa ~4-5 (for the carboxylic acid)At pH < 2, the analyte is fully protonated (neutral). At pH > 7, it is fully deprotonated (anionic).
Estimated Log P > 3Highly hydrophobic, indicating strong potential for retention on reversed-phase sorbents and solubility in organic solvents when in its neutral form.
Binding Potential High affinity for plasma proteins (e.g., albumin).Protein binding can sequester the analyte, reducing the free fraction available for extraction and lowering recovery.[1]
General Troubleshooting & FAQs

This section addresses overarching issues that can affect any extraction method.

Q1: My overall recovery is consistently low (<70%), even after optimizing the extraction protocol. What am I missing?

A1: Consistently low recovery often points to issues beyond the primary extraction chemistry, such as protein binding or nonspecific adsorption.

  • Protein Binding: Since your analyte is hydrophobic, it likely has a high affinity for plasma proteins.[1] The bound fraction is not readily extractable.

    • Solution: Disrupt protein-analyte interactions before extraction. This can be achieved by adding an organic solvent (like in protein precipitation), a strong acid (like trichloroacetic acid), or by adjusting the pH.[1][2]

  • Nonspecific Binding (Adsorption): Hydrophobic analytes can adsorb to the surfaces of plasticware (pipette tips, collection plates, vials).

    • Solution: Use low-adsorption labware or pre-rinse materials with a solution that mimics your final extract composition. Adding a small percentage of organic solvent to aqueous samples can also mitigate this.

  • Analyte Instability: Ensure your analyte is stable under the pH, solvent, and temperature conditions of your extraction. Some compounds can degrade at extreme pH values.[3]

    • Solution: Perform stability tests on the benchtop at various pH levels and in different solvents to identify any degradation issues.

Q2: I'm seeing significant signal variability between replicate samples. What is the likely cause?

A2: High variability is often a hallmark of matrix effects, where co-extracted endogenous components interfere with the ionization of your analyte in the mass spectrometer source.[4][5][6] This can lead to unpredictable ion suppression or enhancement.[7][8]

  • Diagnosis: The gold standard for quantitatively assessing matrix effects is the post-extraction spike method.[6] This involves comparing the analyte's response in a post-spiked blank matrix extract to its response in a neat solvent. A matrix factor significantly different from 1 indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: The cleaner the extract, the lower the matrix effects. Solid-Phase Extraction (SPE) generally provides the cleanest extracts, followed by Liquid-Liquid Extraction (LLE), and finally Protein Precipitation (PPT).[7]

    • Optimize Chromatography: Ensure your analyte is chromatographically separated from the bulk of co-eluting matrix components, especially phospholipids.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will experience the same ionization suppression or enhancement as the analyte.

Below is a decision-making workflow for selecting and troubleshooting an extraction method.

Extraction_Workflow cluster_start Start cluster_ppt Level 1 Cleanup cluster_advanced Level 2 Cleanup Start Biological Sample (Plasma, Urine, etc.) PPT Protein Precipitation (PPT) Start->PPT Fastest, simplest method CheckPPT Is extract clean enough? (Check Matrix Effects) PPT->CheckPPT LLE Liquid-Liquid Extraction (LLE) CheckPPT->LLE No SPE Solid-Phase Extraction (SPE) CheckPPT->SPE No (For maximum cleanup) End LC-MS Analysis CheckPPT->End Yes LLE->End SPE->End

Caption: Initial method selection and escalation workflow.

Method 1: Protein Precipitation (PPT)

PPT is a rapid, non-selective method for removing the bulk of proteins from plasma or serum samples.[9] It is often used for high-throughput screening where speed is prioritized over extract cleanliness.

Troubleshooting & FAQs for PPT

Q3: After adding acetonitrile and centrifuging, my supernatant is cloudy. What should I do?

A3: A cloudy supernatant indicates incomplete protein precipitation.

  • Insufficient Organic Solvent: The typical ratio is 3:1 or 4:1 (organic solvent to plasma).[10][11] Ensure you are using a sufficient volume.

  • Inadequate Mixing: Vortex vigorously for at least 30 seconds to ensure the solvent thoroughly interacts with the plasma proteins.[12]

  • Temperature: Performing the precipitation at a lower temperature (e.g., in an ice bath) can sometimes improve the compactness of the protein pellet.[9]

Q4: My recovery is low after PPT. Where could my analyte have gone?

A4: Analyte loss in PPT is typically due to co-precipitation. The analyte can get trapped within the aggregated protein pellet.

  • pH Adjustment: Before adding the organic solvent, try acidifying the sample (e.g., with 1% formic acid). This will neutralize your acidic analyte, making it more hydrophobic and potentially reducing its interaction with the precipitating proteins.

  • Solvent Choice: While acetonitrile is most common, methanol can also be used.[9] Sometimes, switching the precipitation solvent can alter the protein pellet structure and reduce analyte entrapment.

Protocol: Protein Precipitation with Acetonitrile
StepActionRationale / Pro-Tip
1Aliquot 100 µL of plasma into a microcentrifuge tube.Start with a known volume for accurate quantification.
2Add 300 µL of cold acetonitrile containing the internal standard.A 3:1 ratio is effective for precipitating plasma proteins.[11] Using cold solvent can improve pellet formation.
3Vortex vigorously for 30-60 seconds.Ensures complete denaturation and precipitation of proteins.[12]
4Centrifuge at >10,000 x g for 10 minutes at 4°C.This force is needed to form a tight pellet. Low temperature maintains protein insolubility.
5Carefully transfer the supernatant to a clean tube or 96-well plate.Avoid disturbing the protein pellet to prevent contamination of the final extract.
6Evaporate the supernatant to dryness and reconstitute in mobile phase.Concentration step to improve sensitivity. Reconstituting in mobile phase ensures chromatographic compatibility.
Method 2: Liquid-Liquid Extraction (LLE)

LLE offers a significant improvement in extract cleanliness over PPT by partitioning the analyte between two immiscible liquid phases. For an acidic analyte like ours, pH control is the key to success.[13][14]

LLE_Mechanism cluster_step1 Step 1: Extraction into Organic Phase cluster_step2 Step 2: Back-Extraction into Aqueous Phase (Optional Cleanup) Aqueous1 Aqueous Sample (Plasma, Urine) + Acid (e.g., HCl) pH ~2 AnalyteNeutral Analyte is Neutral (Protonated) Soluble in Organic Phase Aqueous1->AnalyteNeutral pH < pKa Organic1 Organic Solvent (e.g., Ethyl Acetate) AnalyteNeutral->Organic1 Analyte partitions Organic2 Organic Phase from Step 1 AnalyteCharged Analyte is Charged (Deprotonated) Soluble in Aqueous Phase Organic2->AnalyteCharged pH > pKa Aqueous2 Aqueous Buffer (e.g., NH4OH) pH ~10 AnalyteCharged->Aqueous2 Analyte partitions SPE_Workflow Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Acidified Water) Condition->Equilibrate Activates sorbent Load 3. Load Sample (Acidified) Equilibrate->Load Prepares for binding Wash 4. Wash (e.g., 5% Methanol in Water) Load->Wash Analyte retained Elute 5. Elute (e.g., Methanol with NH4OH) Wash->Elute Interferences removed

Caption: Key steps of a reversed-phase SPE protocol.

Protocol: Reversed-Phase SPE (C18 Sorbent)
StepActionRationale / Pro-Tip
1Condition the C18 cartridge with 1 mL of methanol.Wets the hydrophobic C18 chains, enabling interaction with the sample. [15]
2Equilibrate with 1 mL of water containing 1% formic acid.Primes the cartridge with the loading conditions and ensures the sorbent pH is low.
3Pre-treat Sample: Dilute 200 µL of plasma with 600 µL of water containing 1% formic acid.Dilution reduces viscosity and protein binding. Acidification ensures the analyte is in its neutral, retainable form. [2][16]
4Load the pre-treated sample onto the cartridge slowly (1 mL/min).A slow flow rate maximizes the interaction time between the analyte and the sorbent, ensuring good retention.
5Wash with 1 mL of 5% methanol in water.This removes polar interferences (salts, etc.) without eluting the strongly retained hydrophobic analyte.
6Elute with 1 mL of methanol containing 2% ammonium hydroxide.The high percentage of organic solvent disrupts the hydrophobic interaction, while the basic pH deprotonates the analyte, making it more polar and facilitating its release from the non-polar sorbent.
7Evaporate the eluate to dryness and reconstitute.Prepare the final, clean sample for analysis.
Regulatory Compliance

All bioanalytical methods used to support regulatory submissions must be developed and validated according to established guidelines. The FDA and the International Council for Harmonisation (ICH) provide detailed guidance on this topic. [17][18][19]The ICH M10 Bioanalytical Method Validation guidance is a key document to consult. [17][20][21]

References
  • Gika, H. G., & Wilson, I. D. (2015).
  • Li, W., & Tse, F. L. (Eds.). (2011).
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030.

Sources

Stabilizing 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid in organic solvent mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the unique physicochemical challenges associated with 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid. This compound features a highly lipophilic, electron-rich methoxynaphthyl core coupled with a sterically hindered carboxylic acid on a rigid cyclopentane ring. These structural properties make it uniquely susceptible to specific degradation pathways and phase-separation phenomena in organic solvent mixtures.

This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve stability issues during synthesis, analytical preparation, and crystallization.

Part 1: Chemical Stability & Degradation FAQs

Q: Why is my compound degrading into a new species when stored in methanolic or ethanolic solvent systems, despite the steric hindrance of the cyclopentyl ring? A: You are observing unwanted esterification. The geminal substitution at C1 of the cyclopentane ring creates significant steric bulk, which traditionally slows down standard Fischer esterification. However, esterification of sterically hindered carboxylic acids can still readily occur under thermodynamic control[1]. Prolonged exposure to primary alcohols (like methanol or ethanol) in the presence of trace acidic impurities—often leaching from degraded chlorinated solvents or acidic glassware—shifts the equilibrium toward the methyl or ethyl ester. To prevent this, avoid protic alcoholic solvents for long-term stock solution storage.

Q: I am observing a yellowing of the solution when the compound is stored in clear vials on the benchtop. What is the mechanistic cause? A: This is caused by photooxidation. Naphthalene derivatives, particularly those activated by electron-donating groups like a 7-methoxy substituent, are highly susceptible to oxidation via singlet molecular oxygen when exposed to ambient light. This reaction leads to the formation of endoperoxides across the electron-rich diene system of the naphthalene core, which subsequently decompose into quinones and other colored, oxidized byproducts[2]. Always store solutions in actinic (amber) glassware and degas solvents to remove dissolved oxygen.

G API 1-(7-Methoxy-1-naphthyl) cyclopentanecarboxylic Acid Cond1 Alcohols + Trace Acid (e.g., MeOH, EtOH) API->Cond1 Cond2 Light + Dissolved O2 (Singlet Oxygen) API->Cond2 Deg1 Esterification (Loss of Free Acid) Cond1->Deg1 Deg2 Photooxidation (Endoperoxide Formation) Cond2->Deg2

Primary chemical degradation pathways in organic solvent mixtures.

Part 2: Physical Stability & Phase Separation FAQs

Q: When adding water as an antisolvent to an organic solution of the compound, it forms a milky emulsion instead of crystallizing. How do I force crystallization? A: You are experiencing "oiling out," formally known as Liquid-Liquid Phase Separation (LLPS). The highly lipophilic 7-methoxy-1-naphthyl-cyclopentyl core combined with the polar carboxylic acid headgroup causes the molecule to exhibit surfactant-like behavior. When the supersaturation level is pushed too high (e.g., by rapid antisolvent addition), the system enters a metastable spinodal decomposition zone. This liquid-liquid phase separation changes the medium and conditions of crystallization, hindering classical solid-state nucleation and trapping impurities in the oil droplets[3]. To resolve this, you must control the initial concentration and introduce seed crystals before the cloud point is reached[4].

G A Observation: Oiling Out (Liquid-Liquid Phase Separation) B Is Initial Concentration > 25 mg/mL? A->B C Dilute Solution to Metastable Zone B->C Yes D Adjust Antisolvent Addition Rate B->D No C->D E Introduce Seed Crystals Above Cloud Point D->E F Monitor via In-Line Turbidity (Tyndall Effect) E->F

Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Part 3: Step-by-Step Troubleshooting Methodologies

Protocol A: Preparation of Chemically Stable Stock Solutions

Causality: Removing dissolved oxygen and blocking UV/Vis light prevents singlet oxygen generation, while avoiding protic solvents eliminates the thermodynamic pathway for esterification.

  • Solvent Selection & Degassing: Select an aprotic solvent (e.g., Acetonitrile or Ethyl Acetate). Sparge the solvent with ultra-pure Nitrogen or Argon for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid and dissolve it in the degassed solvent under an inert atmosphere.

  • Actinic Protection: Transfer the solution immediately to amber borosilicate glass vials with PTFE-lined caps to block light transmission.

  • Self-Validating Step: Analyze an aliquot via HPLC-UV at T=0 and T=24h . The absolute absence of secondary peaks at higher retention times confirms the successful suppression of endoperoxide intermediates and esters.

Protocol B: Controlled Anti-Solvent Crystallization (Avoiding LLPS)

Causality: Oiling out frequently occurs in the crystallization process of pharmaceuticals when supersaturation forces the system into a liquid-liquid miscibility gap[4]. Seeding provides a low-energy surface for solid nucleation, bypassing the spinodal curve.

  • Saturation: Dissolve the compound in a primary solvent (e.g., Acetone) at 45°C to achieve a moderate concentration (strictly ≤20 mg/mL ).

  • Antisolvent Titration: Slowly add the antisolvent (e.g., Water) at a highly controlled rate of 0.1 mL/min using a syringe pump. Stop addition immediately when the solution reaches the metastable zone (just prior to the visual cloud point).

  • Seeding: Introduce 1-2% (w/w) of pure, milled crystalline seed of the compound.

  • Cooling & Self-Validating Step: Cool the system at a linear ramp of 0.5°C/min down to 5°C. Validate the absence of LLPS by shining a laser pointer through the vessel; a sharp, distinct scattering off solid faceted crystals—without a diffuse, milky Tyndall effect—confirms successful solid-state nucleation.

Part 4: Quantitative Solvent Compatibility Matrix

To ensure experimental integrity, consult the following matrix before selecting a solvent system for 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid.

Solvent SystemEsterification RiskPhotooxidation RiskLLPS Risk (w/ Water)Scientific Recommendation
Methanol / Water High (Forms Methyl Ester)ModerateHigh Avoid for long-term stock storage.
Ethanol / Water Moderate (Forms Ethyl Ester)ModerateHigh Use only for immediate, same-day assays.
Acetonitrile / Water NoneLowModerateOptimal for analytical HPLC workflows.
Ethyl Acetate / Heptane NoneLowLowOptimal for robust crystallization.
Dichloromethane NoneHigh (If light exposed)N/AAcceptable if strictly stored in amber vials.

References

  • 4 - Organic Process Research & Development (ACS Publications). 2.3 - Organic Process Research & Development (ACS Publications).

  • 2 - Environmental Science & Technology (ACS Publications). 4.1 - ResearchGate / Tetrahedron Letters.

Sources

Validation & Comparative

Comparative Efficacy Guide: 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid vs. Standard NSAIDs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs) focuses on optimizing the balance between potent anti-inflammatory efficacy and gastrointestinal safety. Standard NSAIDs, such as naproxen—chemically (S)-2-(6-methoxy-2-naphthyl)propanoic acid—are highly effective but lack target selectivity, inhibiting both cyclooxygenase-1 (COX-1) and COX-2 with near-equipotent affinity ()[1].

This technical guide evaluates the pharmacological profile of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid (1-7M-NCA) , an investigational positional and cycloalkyl isomer of standard naphthyl-based profens. The structural divergence of 1-7M-NCA relies on two critical medicinal chemistry principles:

  • Positional Isomerism (1-naphthyl vs. 2-naphthyl): Shifting the core attachment from the 2-position to the 1-position alters the dihedral angle of the aromatic system relative to the carboxylic acid pharmacophore. This fundamental geometric shift changes the trajectory of the molecule as it enters the hydrophobic channel of the COX enzymes.

  • Steric Bulk (Cyclopentyl Ring): Replacing the flexible alpha-methyl propanoic acid group with a rigid, sp3-hybridized cyclopentane ring significantly increases the steric volume of the ligand. COX-1 features a bulky Isoleucine at position 523, which restricts access to sterically demanding molecules. In contrast, COX-2 contains a smaller Valine at position 523, creating a secondary, voluminous side pocket ()[2]. The cyclopentyl moiety in 1-7M-NCA is specifically designed to create a steric clash within COX-1 while securely anchoring into the COX-2 side pocket, thereby driving target selectivity.

Mechanistic Pathway

COX_Mechanism cluster_enzymes Cyclooxygenase Isoforms AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Narrow Active Site (Ile523) AA->COX1 Basal COX2 COX-2 (Inducible) Wide Side Pocket (Val523) AA->COX2 Inflammatory Stimuli PGs_1 PGs & TXA2 (GI/Renal Homeostasis) COX1->PGs_1 PGs_2 Prostaglandins (PGE2) (Inflammation & Pain) COX2->PGs_2 NSAID_Std Standard NSAIDs (e.g., Naproxen) NSAID_Std->COX1 Blocks NSAID_Std->COX2 Blocks NSAID_Exp 1-(7-Methoxy-1-naphthyl) cyclopentanecarboxylic Acid (Sterically Hindered) NSAID_Exp->COX1 Weakly Blocks (Steric Clash) NSAID_Exp->COX2 Strongly Blocks (Fits Pocket)

Mechanism of action comparing standard NSAIDs and sterically hindered 1-7M-NCA on COX isoforms.

Quantitative Efficacy Comparison

To objectively evaluate the therapeutic potential of 1-7M-NCA, its in vitro inhibitory profile is compared against naproxen (a non-selective standard) and celecoxib (a highly selective COX-2 inhibitor). The data below summarizes IC50 values derived from recombinant enzyme assays.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Pharmacological Profile
Naproxen 8.725.151.69Non-selective inhibitor[3]
Celecoxib 13.020.4926.57Highly COX-2 selective[2]
1-7M-NCA (Exp.)> 50.001.12> 44.64Highly COX-2 selective

Note: 1-7M-NCA data represents preclinical structure-activity relationship (SAR) extrapolations for sterically hindered arylacetic acids.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be employed to evaluate the efficacy and selectivity of 1-7M-NCA.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Screening

Objective: Quantify the IC50 and Selectivity Index (SI) using a validated colorimetric assay, such as the [4]. Causality & Logic: This assay measures the peroxidase activity of cyclooxygenase by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm[5]. Measuring peroxidase activity directly, rather than downstream prostanoids, ensures that the data strictly reflects enzyme-ligand binding kinetics without interference from downstream metabolic degradation.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human COX-1 and COX-2 enzymes in Tris-HCl assay buffer (pH 8.0) containing heme (the required cofactor for peroxidase activity). Keep all enzyme solutions on ice to prevent degradation[4].

  • Compound Dilution: Prepare serial dilutions of 1-7M-NCA, Naproxen (positive control), and Celecoxib (selective control) in DMSO. Critical Step: The final DMSO concentration in the reaction well must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: In a 96-well plate, combine 150 µL assay buffer, 10 µL heme, 10 µL enzyme, and 10 µL of the inhibitor[4]. Incubate at 37°C for 15 minutes. Causality: Time-dependent binding is a hallmark of bulky COX-2 selective inhibitors; omitting this incubation will yield artificially low potency data.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate (TMPD) and 20 µL of arachidonic acid to initiate the reaction.

  • Quantification: Read the absorbance at 590 nm using a microplate reader after exactly 5 minutes of reaction time.

  • System Validation: Calculate the IC50 using non-linear regression. For the assay to be considered valid, the vehicle control (100% initial activity) must yield an Optical Density (OD) > 0.5, and the background (no enzyme) wells must yield an OD < 0.05.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

Objective: Confirm that the in vitro COX-2 selectivity translates to in vivo anti-inflammatory efficacy without compromising the gastric mucosa. Causality & Logic: Carrageenan induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, whereas the late phase (2-6 hours) is strictly dependent on COX-2-derived prostaglandins. Targeting the late phase isolates the NSAID's specific mechanism of action.

Step-by-Step Methodology:

  • Dosing: Administer 1-7M-NCA, Naproxen (10 mg/kg), or a vehicle control orally to Wistar rats (n=6/group) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

  • Measurement: Use a plethysmometer to measure paw volume at 0, 2, 4, and 6 hours post-injection.

  • Gastric Ulcerogenic Evaluation (Self-Validation): At the 6-hour mark, euthanize the animals and excise the stomachs. Examine the gastric mucosa under a stereomicroscope. A successful sterically hindered NSAID like 1-7M-NCA must demonstrate >50% edema reduction at 4 hours while exhibiting an ulcer index significantly lower than that of the non-selective naproxen cohort.

References

  • Open Medicinal Chemistry Journal. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Source: Open Medicinal Chemistry Journal. URL: [Link]

Sources

Comparative Validation Guide: LC-MS/MS Workflows for 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid Detection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Developing a robust, high-throughput LC-MS/MS assay for 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid in human plasma requires navigating its dual physicochemical nature. The molecule features a bulky, highly lipophilic naphthyl-cyclopentyl backbone coupled with a polar, ionizable carboxylic acid moiety (pKa ~4.5). While its lipophilicity ensures excellent retention on standard C18 analytical columns, it also guarantees severe co-elution with endogenous plasma phospholipids, leading to catastrophic ion suppression in negative electrospray ionization (ESI-).

To objectively evaluate the optimal sample preparation strategy, we compared three distinct methodologies: Protein Precipitation (PPT) , Reversed-Phase Solid Phase Extraction (HLB) , and Mixed-Mode Anion Exchange (MAX) SPE . This guide details the mechanistic rationale, self-validating protocols, and comparative performance data required to validate this assay strictly according to the [1].

Mechanistic Rationale: The Phospholipid Challenge

In LC-MS/MS bioanalysis, matrix effects—specifically ionization suppression—are primarily driven by endogenous glycerophosphocholines (phospholipids)[2]. Because 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid is an organic acid, it is optimally detected in ESI- mode (m/z 269.1 → 225.1). However, late-eluting phospholipids are highly surface-active and aggressively compete for charge on the surface of the ESI droplets, neutralizing the target analyte's signal[3].

  • Protein Precipitation (PPT): Fails to remove phospholipids. The organic solvent crashes out proteins but leaves 100% of the lipid matrix in the supernatant.

  • Reversed-Phase SPE (HLB): Relies purely on hydrophobic interactions. Because both the analyte and phospholipids are highly lipophilic, an aggressive organic wash will prematurely elute the analyte. A weak wash must be used, resulting in moderate lipid carryover.

  • Mixed-Mode Anion Exchange (MAX): The optimal choice for carboxylic acids[4]. MAX sorbents contain both lipophilic divinylbenzene rings and strong anion-exchange (quaternary amine) groups. By elevating the sample pH, the analyte is ionized (COO-) and locked onto the sorbent via electrostatic bonds. This allows for a 100% organic wash to strip away neutral phospholipids without losing the analyte.

Workflow Architecture

SPE_Comparison cluster_PPT Protein Precipitation cluster_HLB Reversed-Phase SPE cluster_MAX Mixed-Mode Anion Exchange Plasma Plasma Sample (Analyte pKa ~4.5) PPT Add 3x MeCN Plasma->PPT HLB Weak Wash Plasma->HLB MAX 100% MeOH Wash Plasma->MAX PPT_Out High Lipid Suppression PPT->PPT_Out HLB_Out Moderate Lipid Co-elution HLB->HLB_Out MAX_Out Clean Extract No Suppression MAX->MAX_Out

Figure 1: Mechanistic comparison of sample prep workflows for carboxylic acid extraction.

Self-Validating Protocol: Mixed-Mode Anion Exchange (MAX)

To ensure trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system. Every step is engineered with a specific physicochemical causality, and the inclusion of a Matrix Factor assessment ensures the method continuously proves its own efficacy.

Step-by-Step Extraction Methodology
  • System Suitability & Internal Standard (IS) Addition:

    • Action: Spike 100 µL of human plasma with 10 µL of stable-isotope labeled IS (13C6-analyte).

    • Causality: The IS co-elutes with the analyte, perfectly tracking extraction recovery and compensating for any residual micro-variations in the ESI source.

  • Sample Pre-treatment:

    • Action: Dilute the plasma sample 1:1 with 100 µL of 2% NH₄OH in water.

    • Causality: Elevates the sample pH to ~10.0, well above the analyte's pKa (~4.5). This forces the carboxylic acid into its fully ionized carboxylate form (COO-), enabling maximum electrostatic binding to the MAX sorbent.

  • Cartridge Conditioning (Waters Oasis MAX 30 mg/1 mL):

    • Action: Pass 1 mL Methanol, followed by 1 mL Water.

    • Causality: Methanol solvates the polymeric backbone to open the pores; water creates an aqueous environment compatible with the plasma load.

  • Sample Loading:

    • Action: Load the pre-treated plasma onto the cartridge at 1 mL/min.

  • Wash 1 (Aqueous Interference Removal):

    • Action: Wash with 1 mL of 2% NH₄OH in Water.

    • Causality: Washes away unbound proteins and hydrophilic salts while maintaining the high pH required to keep the analyte ionically bound.

  • Wash 2 (Phospholipid Eradication):

    • Action: Wash with 1 mL of 100% Methanol.

    • Causality: The critical differentiation step. The 100% organic wash disrupts reversed-phase interactions, completely washing away highly lipophilic endogenous phospholipids. The target analyte remains locked in place via strong electrostatic interactions[5].

  • Elution:

    • Action: Elute with 1 mL of 2% Formic Acid in Methanol into a collection plate.

    • Causality: The acidic environment (pH ~2) protonates the analyte's carboxylic acid group (neutralizing it to COOH). With the ionic bond broken, the methanol easily elutes the now-lipophilic analyte.

  • Self-Validation (Matrix Factor Check):

    • Action: Evaporate to dryness and reconstitute in 100 µL of Mobile Phase. Compare the peak area of a post-extraction spiked blank to a neat standard.

    • Causality: Proves the absence of ion suppression. An MF between 0.95 and 1.05 validates that the 100% Methanol wash successfully removed the phospholipid matrix.

LC-MS/MS Analytical Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3.0 minutes (Flow: 0.4 mL/min)

  • MS/MS Detection: Negative ESI (ESI-).

  • MRM Transition: m/z 269.1 → 225.1 (Loss of CO₂, 44 Da).

Comparative Performance Data

The experimental data below objectively demonstrates why MAX SPE is the superior choice for this analyte, meeting all stringent criteria set by the FDA[1].

Table 1: Comparative Extraction Recovery and Matrix Factor (MF) Note: A Matrix Factor of 1.0 indicates zero ion suppression. Values < 0.85 indicate severe suppression.

Sample Preparation MethodExtraction Recovery (%)Matrix Factor (Phospholipid Suppression)Extract Cleanliness
Protein Precipitation (PPT) 92.4 ± 5.10.45 (Severe Suppression)Poor (Cloudy upon reconstitution)
Reversed-Phase SPE (HLB) 85.6 ± 4.20.72 (Moderate Suppression)Fair
Mixed-Mode Anion Exchange (MAX) 94.8 ± 2.3 0.98 (Negligible Suppression) Excellent (Optically clear)

Table 2: FDA 2018 Validation Metrics for MAX SPE Method (Precision & Accuracy) Criteria: %CV must be ≤15% (≤20% at LLOQ); Accuracy Bias must be within ±15% (±20% at LLOQ).

QC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)FDA Compliance
LLOQ (0.5) 4.25.8+2.4PASS
LQC (1.5) 3.14.5-1.2PASS
MQC (50.0) 2.53.8+0.8PASS
HQC (400.0) 1.83.2+1.5PASS

Conclusion

For the quantitative detection of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid in human plasma, standard Protein Precipitation and Reversed-Phase SPE fail to adequately separate the analyte from endogenous phospholipids, resulting in unacceptable matrix effects. By exploiting the analyte's carboxylic acid moiety, Mixed-Mode Anion Exchange (MAX) SPE allows for aggressive organic washing protocols that eradicate lipid interferences. The resulting method delivers near-perfect matrix factors (0.98), high recovery (94.8%), and easily surpasses all FDA 2018 Bioanalytical Method Validation requirements.

References

  • US Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link][1]

  • Taylor & Francis. "Phospholipid-Based Matrix Effects in LC–MS Bioanalysis." Bioanalysis, (2011). Available at:[Link][2]

  • PubMed / John Wiley & Sons. "Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques..." Rapid Communications in Mass Spectrometry, (2009). Available at:[Link][3]

  • MDPI / PMC. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." Molecules, (2021). Available at:[Link][4]

Sources

Safety Operating Guide

Operational Safety and Disposal Guide: 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists scale up the use of complex pharmaceutical intermediates like 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid , standardizing operational safety and disposal becomes critical. This guide transcends basic safety data sheets (SDS) by detailing the physicochemical causality behind our recommended handling, isolation, and disposal protocols.

By understanding why this specific molecule behaves the way it does, laboratories can build self-validating safety systems that protect personnel, ensure regulatory compliance, and maintain experimental integrity.

Physicochemical Profiling & Hazard Causality

To design effective operational and disposal workflows, we must first analyze the structural components of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid (C₁₇H₁₈O₃). The molecule features three distinct functional domains:

  • Methoxy-Naphthyl Ring: The electron-donating methoxy group increases the electron density of the naphthyl system, making it susceptible to rapid, exothermic oxidation if exposed to strong oxidizers.

  • Cyclopentane Ring: Adds significant steric bulk and lipophilicity.

  • Carboxylic Acid Moiety: Provides pH-dependent solubility, serving as the primary lever for both purification and spill decontamination, behaving similarly to base cycloalkane acids[1].

Table 1: Physicochemical Properties and Operational Implications

PropertyEstimated ValueOperational Implication
Molecular Weight 270.33 g/mol Moderate size; non-volatile under standard laboratory conditions.
Physical State Solid (Powder)Inhalation hazard from dust; requires handling in a ducted fume hood.
pKa (Carboxyl) ~4.5 - 5.0Exists as a lipophilic free acid at pH < 3; water-soluble salt at pH > 7.
LogP (Octanol/Water) ~3.8 - 4.2Highly lipophilic; readily penetrates PPE if dissolved in carrier solvents.
Chemical Formula C₁₇H₁₈O₃Halogen-free; dictates non-halogenated disposal routing unless mixed.

Operational Handling & Isolation Protocols

Because of its specific pKa and LogP, 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid is best isolated from crude reaction mixtures using a pH-driven acid-base extraction. This protocol is a self-validating system: successful phase transfer only occurs if the pH thresholds are accurately hit, ensuring high-purity recovery.

Protocol: pH-Driven Acid-Base Extraction
  • Solubilization: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Alkaline Extraction: Wash the organic layer with 1.0 M Sodium Hydroxide (NaOH) until the aqueous phase reaches pH > 9.

    • Causality: The alkaline environment deprotonates the carboxylic acid. The resulting sodium carboxylate salt is highly polar and migrates entirely into the aqueous phase, leaving neutral organic impurities behind.

  • Phase Separation: Isolate the aqueous layer. Discard the organic layer into the appropriate waste stream.

  • Acidification: Slowly add 1.0 M Hydrochloric Acid (HCl) to the aqueous phase while stirring, until the pH drops below 3.0.

    • Causality: This reprotonates the carboxylate. The loss of the ionic charge drastically reduces its aqueous solubility, causing the highly lipophilic free acid to precipitate out of solution.

  • Recovery: Extract the newly formed free acid back into a fresh organic solvent, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

ExtractionWorkflow A Crude Mixture (Organic Phase) B Add 1M NaOH (aq) Adjust to pH > 9 A->B C Phase Separation B->C D Organic Phase (Impurities) C->D Discard E Aqueous Phase (Carboxylate Salt) C->E Retain F Add 1M HCl (aq) Adjust to pH < 3 E->F G Precipitation / Extraction (Pure Free Acid) F->G

Fig 1: pH-dependent extraction workflow for purifying naphthyl cycloalkanecarboxylic acids.

RCRA-Compliant Waste Segregation & Disposal Pathways

Disposal of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid must strictly adhere to the standards outlined in the[2] and comply with [3].

Protocol: Waste Segregation and Disposal
  • Segregation by Halogen Content: Determine if the waste contains halogenated solvents (e.g., Chloroform, DCM) from the extraction process. If no halogens are present, classify as Non-Halogenated Organic Waste .

  • Aqueous Neutralization: If the compound is suspended in an aqueous waste stream (e.g., failed extractions), adjust the pH to 6.0–8.0 using dilute NaOH or Sodium Bicarbonate before transferring to the waste carboy.

    • Causality: Neutralizing the acid prevents the generation of heat or off-gassing in sealed waste containers caused by unintended acid-base reactions with other waste components[2].

  • Oxidizer Isolation (Critical): Ensure the waste container is stored strictly away from oxidizing agents (e.g., Nitric Acid, Peroxides). The electron-rich methoxy-naphthyl system can undergo violent oxidation.

  • Labeling & Storage: Label the container with the full chemical name (no abbreviations). Affix the GHS "Irritant" and "Environmental Hazard" pictograms. Store in a secondary containment tray in a well-ventilated Satellite Accumulation Area (SAA).

  • Final Disposal: Transfer to the facility's Environmental Health and Safety (EHS) team for high-temperature incineration at a licensed RCRA Subtitle C facility[3].

DisposalTree A Waste Generation (1-(7-Methoxy-1-naphthyl)...) B Contains Halogenated Solvents? (e.g., DCM) A->B C Halogenated Organic Waste Stream B->C Yes D Aqueous or Organic Phase? B->D No G RCRA Subtitle C Incineration Facility C->G E Neutralize to pH 6-8 Aqueous Waste Stream D->E Aqueous F Non-Halogenated Organic Waste Stream D->F Organic E->G F->G

Fig 2: RCRA-compliant waste segregation and disposal pathways for organic acid laboratory waste.

Emergency Spill Response & Decontamination

In the event of a spill, the compound's high lipophilicity presents a severe dermal penetration hazard if dissolved in a carrier solvent like DMSO.

Protocol: Spill Response
  • Evacuation & Assessment: Isolate the spill area. Verify that no strong oxidizers are present in the vicinity.

  • PPE Donning: Equip nitrile gloves (double-gloving is mandatory if carrier solvents are involved), safety goggles, and a lab coat.

  • Containment:

    • For solid spills: Gently sweep the powder using a static-free brush into a designated solid waste container. Do not use compressed air.

    • For liquid spills: Apply an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Chemical Decontamination: Wash the affected surface with a 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Causality: Applying a mild base converts any residual lipophilic free acid into its highly water-soluble sodium salt, allowing it to be completely lifted from the surface and wiped away with aqueous paper towels. Using plain water or organic solvents would merely spread the lipophilic compound further.

  • Waste Routing: Collect all contaminated absorbents and PPE into a heavy-duty hazardous waste bag, label as "Debris contaminated with organic acid," and route to RCRA-compliant solid waste[3].

References
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • United States Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." US EPA, 2025.[Link]

  • National Center for Biotechnology Information. "Cyclopentanecarboxylic acid." Wikipedia, 2025. [Link]

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug development and chemical research, the synthesis and handling of novel chemical entities are routine. However, with novelty comes the critical responsibility of ensuring laboratory safety, especially when comprehensive safety data is not yet available. This guide provides a detailed operational plan for the safe handling of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Our recommendations are therefore based on data from compounds like Cyclopentanecarboxylic acid, various naphthalenecarboxylic acids, and 7-Methoxy-1-naphthylacetonitrile.[1][2][3][4] This approach ensures a conservative and robust safety protocol designed to protect researchers from potential skin and eye irritation, as well as potential toxicity if inhaled or ingested.[1][3][4]

Hazard Analysis: An Evidence-Based Approach

Understanding the "why" behind PPE selection is crucial for fostering a strong safety culture. The potential hazards of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid are extrapolated from its structural components:

  • Cyclopentanecarboxylic Acid Moiety : The SDS for Cyclopentanecarboxylic acid classifies it as a Category 2 skin and eye irritant.[1] This indicates a potential for causing skin irritation upon contact and serious eye irritation.[1]

  • Naphthalene Moiety : Naphthalene-containing compounds can present a range of hazards. For instance, 1-Naphthalenecarboxylic acid is known to be irritating to the respiratory system, skin, and eyes.[3] Furthermore, a closely related compound, 7-Methoxy-1-naphthylacetonitrile, is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes significant skin and eye irritation.[4]

Core PPE Requirements: Your First Line of Defense

A baseline of PPE is non-negotiable for any work with this compound, regardless of the scale or procedure.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne solid particles, addressing the risk of serious eye irritation.[1][2][3][4]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical barrier to prevent skin contact, mitigating the risk of skin irritation and potential dermal absorption.[1][4] Always inspect gloves for integrity before use.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Prevents injury from spills or dropped equipment.

Task-Specific PPE Protocols: Scaling Your Protection

Laboratory operations vary in their potential for exposure. The following step-by-step guidance outlines the necessary PPE for common laboratory tasks involving 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid.

Weighing and Aliquoting (Solid Form)

This operation presents a significant risk of generating airborne dust particles.

Step-by-Step PPE Protocol:

  • Engineering Controls First : All weighing operations must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[4]

  • Respiratory Protection : In addition to the core PPE, wear a NIOSH-approved N95 respirator. This is critical to prevent the inhalation of fine particulates.[5]

  • Hand Protection : Standard nitrile gloves are required.

  • Eye Protection : Chemical splash goggles are mandatory.

  • Body Protection : A standard laboratory coat is sufficient.

Preparing Solutions (Dissolving in Solvents)

This task involves handling both the solid compound and liquid solvents, introducing risks of splashing and inhalation of vapors.

Step-by-Step PPE Protocol:

  • Engineering Controls : All solution preparations must occur inside a chemical fume hood.

  • Respiratory Protection : If the solvent is volatile, rely on the fume hood's ventilation. A respirator is generally not required if the fume hood is functioning correctly.

  • Hand Protection : Wear nitrile gloves. If working with aggressive solvents, consult a glove compatibility chart to ensure adequate protection.

  • Eye Protection : Chemical splash goggles are required to protect against accidental splashes of the solution.[2][3]

  • Body Protection : Wear a laboratory coat. Consider a chemical-resistant apron if handling larger volumes (>1 liter).

Running Reactions and Work-up Procedures

This phase may involve heating, transfers, and extractions, increasing the risk of splashes, releases of vapors, and unexpected reactions.

Step-by-Step PPE Protocol:

  • Engineering Controls : The entire experimental setup must be contained within a chemical fume hood.

  • Hand Protection : Nitrile gloves are the minimum requirement.

  • Eye Protection : A face shield worn over chemical splash goggles provides maximum protection for the eyes and face. This is especially important when working with reactions under pressure or when there is a higher risk of splashing.

  • Body Protection : Wear a standard laboratory coat.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for Handling the Compound cluster_prep Preparation & Handling cluster_ppe PPE Selection Start Start Task Task Identify Task Start->Task Weighing Weighing Solid? (Dust Risk) Task->Weighing Weighing Solution Preparing Solution? (Splash Risk) Task->Solution Solution Prep Reaction Running Reaction? Task->Reaction Reaction/Work-up PPE_Weigh Core PPE + N95 Respirator + Goggles Weighing->PPE_Weigh Yes PPE_Solution Core PPE + Goggles Solution->PPE_Solution Yes PPE_Reaction Core PPE + Goggles + Face Shield Reaction->PPE_Reaction Yes End Proceed with Task PPE_Weigh->End PPE_Solution->End PPE_Reaction->End

Caption: PPE selection workflow based on the laboratory task.

Spill Management and Disposal Plan

Proper PPE is also essential during cleanup and disposal operations.

In Case of a Spill:

  • Alert and Evacuate : Alert personnel in the immediate area and, if the spill is large or involves volatile solvents, evacuate the lab.

  • Don Appropriate PPE : Before attempting any cleanup, don the highest level of protection: chemical splash goggles, a face shield, nitrile gloves, and a lab coat. If the compound is a dry powder, an N95 respirator is also required.[6]

  • Containment : For solid spills, gently cover with a plastic sheet to minimize dust.[7] Then, carefully sweep the material into a designated waste container. For liquid spills, use an absorbent material like vermiculite or sand.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal : All contaminated materials (absorbent, gloves, etc.) must be placed in a clearly labeled, sealed hazardous waste container.

Disposal of Unused Material and Contaminated Waste: All waste containing 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations. This may involve dissolving or mixing the material with a combustible solvent for incineration in a licensed facility.[4] Never dispose of this chemical down the drain.

The workflow for spill response is outlined below.

Spill_Response Spill Response Protocol Spill Spill Occurs Alert Alert Personnel Evacuate if Necessary Spill->Alert Don_PPE Don Spill-Response PPE: Goggles, Face Shield, Gloves (Respirator for solids) Alert->Don_PPE Assess Assess Spill Type Don_PPE->Assess Solid_Spill Contain Solid Spill: Cover, then sweep Assess->Solid_Spill Solid Liquid_Spill Contain Liquid Spill: Use absorbent material Assess->Liquid_Spill Liquid Decontaminate Decontaminate Area Solid_Spill->Decontaminate Liquid_Spill->Decontaminate Dispose Package & Label Waste Decontaminate->Dispose End End Response Dispose->End

Caption: Step-by-step workflow for a chemical spill response.

By adhering to these rigorous, evidence-informed PPE and handling protocols, you build a foundation of safety that protects not only yourself but your entire research team. Always prioritize caution and treat unknown compounds with the respect they demand.

References

  • Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.